5-Bromo-2-iodo-M-xylene
Description
Properties
IUPAC Name |
5-bromo-2-iodo-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIRLLZFIVAHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942856 | |
| Record name | 5-Bromo-2-iodo-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-43-5 | |
| Record name | 5-Bromo-2-iodo-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-iodo-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-iodo-M-xylene
Introduction
5-Bromo-2-iodo-m-xylene, also known by its IUPAC name 5-bromo-2-iodo-1,3-dimethylbenzene, is a halogenated aromatic compound.[1][2] Its structure features a benzene ring substituted with a bromine atom, an iodine atom, and two methyl groups. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceutical compounds and complex organic molecules.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, and safety information, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 206559-43-5[1][2][4][5][6] |
| Molecular Formula | C8H8BrI[1][2][4][5][6] |
| Molecular Weight | 310.96 g/mol [1][2][4][6] |
| IUPAC Name | 5-bromo-2-iodo-1,3-dimethylbenzene[1] |
| Synonyms | 5-Bromo-2-iodo-1,3-xylene, 5-Bromo-1,3-dimethyl-2-iodobenzene[2] |
| InChI | InChI=1S/C8H8BrI/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3[1] |
| InChIKey | BSIRLLZFIVAHES-UHFFFAOYSA-N[1] |
| SMILES | CC1=CC(=CC(=C1I)C)Br[1] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Off-white to light yellow solid or colorless liquid[6] |
| Melting Point | 42 °C[4][6][7] |
| Boiling Point | 282 °C[4][6][7] |
| Density | 1.940 g/cm³ (at 25 °C)[4][6] |
| Flash Point | 125 °C[4][7] |
| Refractive Index | 1.623[7] |
| Vapor Pressure | 0.00573 mmHg at 25°C[7] |
| Solubility | Sparingly soluble in water[5] |
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Spectrum available[8] |
| ¹³C NMR | Spectrum available |
| Mass Spectrometry | Spectrum available |
| IR Spectroscopy | Spectrum available |
Synthesis and Reactivity
This compound is primarily synthesized through a diazotization reaction of 4-bromo-2,6-dimethylaniline.[4][7] This method involves the conversion of the primary aromatic amine to a diazonium salt, which is then substituted by iodine. The presence of both bromine and iodine atoms provides two distinct reactive sites for further functionalization, making it a versatile building block in organic chemistry. The iodine atom can readily participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, while the bromine atom offers a different reactivity profile for sequential modifications.
The methyl groups on the xylene ring influence the reactivity of the aromatic core through their electron-donating inductive effects.[9] This can affect the rates and regioselectivity of subsequent electrophilic aromatic substitution reactions.
References
- 1. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Cas 576-22-7,2-Bromo-m-xylene | lookchem [lookchem.com]
- 4. This compound CAS#: 206559-43-5 [m.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. echemi.com [echemi.com]
- 8. This compound(206559-43-5) 1H NMR spectrum [chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to 5-Bromo-2-iodo-M-xylene (CAS: 206559-43-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-iodo-M-xylene, a key intermediate in organic synthesis. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its application in cross-coupling reactions, a cornerstone of modern drug discovery and materials science.
Core Compound Data
This compound, also known as 5-bromo-2-iodo-1,3-dimethylbenzene, is a halogenated aromatic compound. Its structure features a xylene backbone with bromine and iodine substituents, making it a versatile building block for the synthesis of complex organic molecules.
| Property | Value | Reference |
| CAS Number | 206559-43-5 | [1] |
| Molecular Formula | C₈H₈BrI | [2] |
| Molecular Weight | 310.96 g/mol | [2] |
| IUPAC Name | 5-bromo-2-iodo-1,3-dimethylbenzene | [1] |
| Appearance | White to off-white or light yellow solid | |
| Melting Point | 42-44 °C | [3] |
| Boiling Point | 282 °C | [4] |
| Density | 1.940 g/cm³ | |
| Solubility | Sparingly soluble in water, soluble in common organic solvents. | [5] |
Synthesis of this compound
The synthesis of this compound is reliably achieved through a Sandmeyer-type reaction, starting from 4-bromo-2,6-dimethylaniline. The process involves two main stages: diazotization of the primary amine followed by iodination.
Experimental Protocol: Diazotization and Iodination
This protocol is based on the established synthesis of similar compounds and the work of Liu et al. (2007)[5].
Materials:
-
4-bromo-2,6-dimethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
Diethyl ether or Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-bromo-2,6-dimethylaniline (1 equivalent) in a mixture of acetonitrile and concentrated hydrochloric acid.
-
Cool the stirred solution to 0-5 °C in an ice-water bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.
-
Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide (1.5 equivalents) in deionized water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
Continue stirring the reaction mixture for 1-2 hours at room temperature, then gently warm to 40-50 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with deionized water, saturated sodium bicarbonate solution, and saturated sodium thiosulfate solution (to remove unreacted iodine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) to yield pure this compound as a solid.
-
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling
The presence of two different halogen atoms (bromine and iodine) on the aromatic ring of this compound allows for selective functionalization through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. This differential reactivity enables the sequential introduction of different aryl or vinyl groups.
Experimental Workflow: Selective Suzuki-Miyaura Coupling
The following is a representative experimental workflow for a selective Suzuki-Miyaura cross-coupling reaction at the iodine position.
Caption: Workflow for selective Suzuki-Miyaura coupling.
This selectivity is a powerful tool in the synthesis of complex molecules, allowing for the construction of unsymmetrical biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.
Spectroscopic Data
The identity and purity of this compound are confirmed through various spectroscopic methods.
| Spectroscopic Data | Observed Peaks/Signals |
| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons and the two methyl groups. The aromatic protons are expected to appear as singlets in the aromatic region. |
| ¹³C NMR (CDCl₃) | Resonances for the eight carbon atoms of the molecule, including the two methyl carbons and the six aromatic carbons. |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z ≈ 310, corresponding to the molecular weight of the compound. Isotopic pattern characteristic of a compound containing one bromine and one iodine atom. |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, and C-C stretching within the aromatic ring. |
Safety and Handling
This compound is classified as an irritant.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and dark place in a tightly sealed container.
References
- 1. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 206559-43-5 Cas No. | 5-Bromo-1,3-dimethyl-2-iodobenzene | Apollo [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. 5-Bromo-2-iodo-1,3-dimethyl-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structural Analysis of 5-Bromo-2-iodo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 5-Bromo-2-iodo-m-xylene (CAS No: 206559-43-5), a halogenated aromatic compound utilized in organic synthesis. This document collates essential physicochemical data, details a common synthetic protocol, and outlines the expected spectroscopic characteristics for its structural elucidation. The guide is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development who may use this compound as a versatile building block.
Chemical Identity and Physicochemical Properties
This compound, also known as 5-bromo-2-iodo-1,3-dimethylbenzene, is a disubstituted xylene derivative carrying both bromine and iodine atoms on the aromatic ring.[1][2] Its unique structure, with two different halogen atoms and two methyl groups, makes it a valuable intermediate in synthetic chemistry.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5-bromo-2-iodo-1,3-dimethylbenzene[3] |
| Synonyms | This compound, 4-bromo-2,6-dimethyliodobenzene[3] |
| CAS Number | 206559-43-5[1][2] |
| Molecular Formula | C₈H₈BrI[1][4] |
| SMILES | CC1=CC(=CC(=C1I)C)Br[3] |
| InChIKey | BSIRLLZFIVAHES-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 310.96 g/mol [1][4] |
| Exact Mass | 309.88541 Da[3] |
| Appearance | Colorless liquid (reported)[4] |
| Storage Conditions | Refrigerated[4] |
| Solubility | Sparingly soluble in water[4] |
Structural Elucidation and Logic
The structure of this compound is defined by the substitution pattern on the meta-xylene (1,3-dimethylbenzene) core. The following diagram illustrates the logical relationship of the constituent functional groups that form the final molecule.
Caption: Logical diagram of the structural components of this compound.
Spectroscopic Analysis (Expected)
While raw spectral data requires direct acquisition, the structural features of this compound allow for the prediction of its key spectroscopic characteristics. Spectroscopic data for this compound are available from various commercial suppliers.[5][6]
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to show two distinct signals:
-
Aromatic Protons: The two protons on the benzene ring (at C4 and C6) are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet in the aromatic region (typically δ 7.0-8.0 ppm).
-
Methyl Protons: The six protons from the two methyl groups (at C1 and C3) are also equivalent. They will likely produce a sharp singlet in the aliphatic region (typically δ 2.0-2.5 ppm).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Due to symmetry, the ¹³C NMR spectrum is predicted to display five distinct signals:
-
C1/C3: Carbons bearing the methyl groups.
-
C2: Carbon bearing the iodine atom.
-
C4/C6: Carbons bearing the aromatic protons.
-
C5: Carbon bearing the bromine atom.
-
Methyl Carbons: The two methyl group carbons.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for a substituted benzene derivative:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
-
C-I stretching: ~485-600 cm⁻¹
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.
-
Expected M⁺ peak for C₈H₈⁷⁹BrI: ~309.88 m/z
-
Expected M+2 peak for C₈H₈⁸¹BrI: ~311.88 m/z Fragmentation would likely involve the loss of halogen atoms or methyl groups. A GC-MS spectrum for this compound is noted as being available in the Wiley spectral database.[3]
Experimental Protocols
Synthesis of this compound
A common and high-yield synthesis method involves a Sandmeyer-type reaction starting from 4-bromo-2,6-dimethylaniline.[2]
Materials:
-
4-bromo-2,6-dimethylaniline
-
Acetonitrile (solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice bath
Procedure:
-
Dissolve 4-bromo-2,6-dimethylaniline in acetonitrile in a suitable reaction vessel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add concentrated hydrochloric acid to the solution while maintaining the temperature at 0 °C.
-
A solution of sodium nitrite is then added dropwise to perform the diazotization, forming an in-situ diazonium salt. The temperature must be strictly controlled to prevent decomposition.
-
After the diazotization is complete, a solution of potassium iodide is added to the reaction mixture.
-
The diazonium group is subsequently substituted by iodine, leading to the formation of this compound.
-
The reaction typically proceeds with a high yield, reported to be around 96%.[2]
-
The product can then be extracted using an organic solvent and purified via standard methods such as column chromatography or distillation.
The following diagram outlines the general workflow for the synthesis and analysis of the compound.
Caption: General experimental workflow for synthesis and structural analysis.
Safety Information
This compound is classified as an irritant.[7] It may cause skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of suitable personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a key synthetic intermediate with well-defined structural and physicochemical properties. Its identity can be unequivocally confirmed through a combination of NMR, MS, and IR spectroscopy, with predictable spectral features derived from its substituted xylene core. The provided synthesis protocol offers a reliable method for its preparation, enabling its use in further research and development applications.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 206559-43-5 [m.chemicalbook.com]
- 3. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound(206559-43-5) 1H NMR spectrum [chemicalbook.com]
- 6. 206559-43-5|this compound|BLD Pharm [bldpharm.com]
- 7. CAS No.206559-43-5,this compound Suppliers [lookchem.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-iodo-M-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis route for 5-Bromo-2-iodo-m-xylene, a valuable halogenated intermediate in organic synthesis, particularly relevant in the fields of pharmaceutical and materials science research. The document details the experimental protocols for the key reaction steps, presents quantitative data in a structured format, and includes a logical workflow diagram for clarity.
Introduction
This compound, also known as 4-bromo-2,6-dimethyliodobenzene, is a polysubstituted aromatic compound featuring both bromine and iodine atoms. This unique substitution pattern offers orthogonal reactivity, enabling selective functionalization at either the bromo or iodo position through various cross-coupling reactions. This versatility makes it a key building block for the synthesis of complex molecular architectures in drug discovery and the development of novel organic materials.
Primary Synthesis Route: A Two-Step Approach from 2,6-Dimethylaniline
The most efficient and well-documented synthesis of this compound commences with the commercially available starting material, 2,6-dimethylaniline. The synthesis proceeds in two distinct steps:
-
Electrophilic Bromination: 2,6-Dimethylaniline is first subjected to electrophilic bromination to selectively introduce a bromine atom at the para-position, yielding 4-bromo-2,6-dimethylaniline.
-
Sandmeyer-type Reaction: The resulting 4-bromo-2,6-dimethylaniline undergoes a Sandmeyer-type reaction, involving diazotization of the amino group followed by iodination, to afford the final product, this compound.
This synthetic pathway is favored due to its high overall yield and the ready availability of the starting materials.
Data Presentation
The following tables summarize the quantitative data associated with the primary synthesis route.
Table 1: Synthesis of 4-Bromo-2,6-dimethylaniline from 2,6-Dimethylaniline
| Parameter | Value | Reference |
| Starting Material | 2,6-Dimethylaniline | N/A |
| Key Reagents | Liquid Bromine, Hydrochloric Acid | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | 0°C to room temperature | [1] |
| Reported Yield | 67-85% | [1] |
| Purity | Not explicitly stated | N/A |
| Product | 4-Bromo-2,6-dimethylaniline | N/A |
Table 2: Synthesis of this compound from 4-Bromo-2,6-dimethylaniline
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-2,6-dimethylaniline | N/A |
| Key Reagents | Sodium Nitrite, Hydrochloric Acid, Potassium Iodide | [2] |
| Solvent | Acetonitrile | [2] |
| Reaction Temperature | 0°C | [2] |
| Reported Yield | 96% | [2] |
| Purity | Not explicitly stated | N/A |
| Product | This compound | N/A |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,6-dimethylaniline
This protocol is adapted from the bromination of 2,6-dialkylanilines.
Materials:
-
2,6-Dimethylaniline
-
Concentrated Hydrochloric Acid
-
Liquid Bromine
-
Saturated Sodium Carbonate solution
-
Petroleum Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
In a reaction vessel, slowly add concentrated hydrochloric acid to a solution of 2,6-dimethylaniline (1.0 eq) in water until the pH of the system is below 2.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly introduce liquid bromine (1.2 eq) vapor to the reaction mixture over a period of 2 hours while maintaining the temperature at 0°C.
-
Allow the reaction to proceed at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a significant amount of pinkish-white precipitate will have formed. Filter the solid and wash it with water.
-
To the filtered solid, slowly add a saturated aqueous solution of sodium carbonate until the pH is greater than 12. This will generate a reddish oily substance.
-
Extract the organic phase with petroleum ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by crystallization from a suitable solvent or by column chromatography to yield 4-bromo-2,6-dimethylaniline.
Step 2: Synthesis of this compound
This protocol is based on the Sandmeyer-type reaction of 4-bromo-2,6-dimethylaniline.
Materials:
-
4-Bromo-2,6-dimethylaniline
-
Acetonitrile
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Potassium Iodide
-
Deionized Water
-
Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve 4-bromo-2,6-dimethylaniline (1.0 eq) in acetonitrile in a reaction flask and cool the solution to 0°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) to the reaction mixture while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to form the diazonium salt. The completion of diazotization can be checked using starch-iodide paper.
-
In a separate flask, dissolve potassium iodide (1.2 eq) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at 0°C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The evolution of nitrogen gas should be observed.
-
Once the reaction is complete (monitored by TLC), pour the mixture into water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers sequentially with saturated sodium thiosulfate solution (to remove any residual iodine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Mandatory Visualization
The following diagram illustrates the logical workflow of the primary synthesis route for this compound.
Caption: Synthetic pathway for this compound.
Alternative Synthesis Routes
While the aforementioned route is the most established, other potential synthetic strategies could be considered, although they are less documented in the scientific literature. These include:
-
Direct Iodination of 3-Bromo-m-xylene: This approach would involve the electrophilic iodination of 3-bromo-m-xylene. The directing effects of the bromine and methyl groups would need to be carefully considered to achieve the desired regioselectivity.
-
Direct Bromination of 2-Iodo-m-xylene: Conversely, the electrophilic bromination of 2-iodo-m-xylene could also potentially yield the target molecule. Again, controlling the regioselectivity would be the primary challenge.
Conclusion
This technical guide has outlined a robust and high-yielding synthesis route for this compound, a key intermediate for advanced chemical synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field. The logical workflow diagram offers a clear visual representation of the synthetic process. While alternative routes are conceivable, the two-step synthesis from 2,6-dimethylaniline remains the most practical and well-supported method for obtaining this versatile building block.
References
Spectroscopic and Synthetic Profile of 5-Bromo-2-iodo-m-xylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and spectroscopic properties of 5-Bromo-2-iodo-m-xylene (CAS No. 206559-43-5), a key intermediate in organic synthesis. This document collates available data on its physical properties, spectroscopic characteristics, and a viable synthetic route. While specific experimental spectral data is not publicly available, this guide presents the confirmed existence of such data and provides a framework for its interpretation. The guide includes a detailed experimental protocol for its synthesis and a visual representation of the synthetic workflow, designed to aid researchers in its preparation and characterization.
Chemical and Physical Properties
This compound, also known as 5-bromo-2-iodo-1,3-dimethylbenzene, is a halogenated aromatic compound.[1][2] Its structure, featuring both bromine and iodine substituents on a meta-xylene backbone, makes it a versatile reagent for the introduction of this scaffold into more complex molecules through various cross-coupling reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 206559-43-5 | [2][3] |
| Molecular Formula | C₈H₈BrI | [2][3] |
| Molecular Weight | 310.96 g/mol | [3][4] |
| Melting Point | 42-44 °C | [4] |
| Boiling Point | 282 °C | [3] |
| Density | 1.940 g/cm³ | [3] |
| Appearance | White or colorless to brown powder or lump | |
| IUPAC Name | 5-bromo-2-iodo-1,3-dimethylbenzene | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Aromatic C-H |
| Data not available | Data not available | Data not available | Methyl (CH₃) |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | Aromatic C-Br |
| Data not available | Aromatic C-I |
| Data not available | Aromatic C-H |
| Data not available | Aromatic C-CH₃ |
| Data not available | Methyl (CH₃) |
Mass Spectrometry (MS)
Mass spectrometry data for this compound is available under the reference AJ-74-2215-0.[1] The expected mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Relative Intensity (%) |
| Data not available | [M]⁺ | Data not available |
| Data not available | [M-Br]⁺ | Data not available |
| Data not available | [M-I]⁺ | Data not available |
| Data not available | [M-CH₃]⁺ | Data not available |
Infrared (IR) Spectroscopy
Table 5: Expected Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | C-H stretch (aromatic) |
| Data not available | C-H stretch (aliphatic) |
| Data not available | C=C stretch (aromatic) |
| Data not available | C-Br stretch |
| Data not available | C-I stretch |
Experimental Protocols
Synthesis of this compound
A known method for the synthesis of this compound involves a diazotization reaction of 4-bromo-2,6-dimethylaniline, followed by a Sandmeyer-type reaction with potassium iodide.[3] This procedure has a reported yield of 96%.[3][7]
Detailed Protocol:
-
Diazotization:
-
In a suitable reaction vessel, dissolve 4-bromo-2,6-dimethylaniline in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in concentrated hydrochloric acid while maintaining the temperature at 0 °C.
-
Stir the mixture at this temperature for a sufficient time to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate vessel, prepare a solution of potassium iodide in water.
-
Slowly add the previously prepared cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir until the nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Visualizations
Synthetic Workflow
The synthesis of this compound can be represented by the following workflow:
References
- 1. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 206559-43-5 [m.chemicalbook.com]
- 4. 206559-43-5 Cas No. | 5-Bromo-1,3-dimethyl-2-iodobenzene | Apollo [store.apolloscientific.co.uk]
- 5. This compound(206559-43-5) 1H NMR [m.chemicalbook.com]
- 6. 206559-43-5|this compound|BLD Pharm [bldpharm.com]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide to the NMR Spectra of 5-Bromo-2-iodo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-iodo-m-xylene. Due to the limited availability of experimental spectral data in public databases, this guide leverages high-quality predictive algorithms to elucidate the structural characteristics of this compound. The information presented is intended to support research, spectroscopic analysis, and drug development activities.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4/H-6 | 7.45 | s | 2H |
| CH₃ (at C-1/C-3) | 2.40 | s | 6H |
Disclaimer: These are predicted values and may differ from experimental results.
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C-1/C-3 | 144.5 |
| C-4/C-6 | 134.0 |
| C-5 | 122.0 |
| C-2 | 105.0 |
| CH₃ (at C-1/C-3) | 27.5 |
Disclaimer: These are predicted values and may differ from experimental results.
Molecular Structure and Numbering
The chemical structure and atom numbering for this compound are presented below to aid in the interpretation of the NMR data.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocols
The following section outlines a general methodology for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the solid this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can slightly affect chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles. If necessary, filter the solution through a small plug of glass wool in the pipette.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Workflow
The following diagram illustrates a typical workflow for acquiring NMR data.
Caption: General workflow for NMR data acquisition and analysis.
Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure stability during the experiment.
-
Shimming: The homogeneity of the magnetic field is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) and matched to the spectrometer's electronics to maximize signal-to-noise.
-
Acquisition Parameters:
-
¹H NMR:
-
Pulse Angle: Typically a 30° or 90° pulse.
-
Spectral Width: Sufficient to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds between scans to allow for full relaxation of the protons.
-
Number of Scans: Usually 8 to 64 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: A wider spectral width is needed to cover the larger range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: A larger number of scans (hundreds to thousands) is generally required due to the low natural abundance of ¹³C.
-
-
Data Processing
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The phase of the spectrum is corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: For ¹H NMR, the relative areas under the peaks are integrated to determine the ratio of protons giving rise to each signal.
Technical Guide: Physical Properties of 5-Bromo-2-iodo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-2-iodo-m-xylene, a key organic intermediate. The information is presented for use by researchers, scientists, and professionals in drug development and related fields.
Core Physical and Chemical Properties
This compound, with the CAS number 206559-43-5, is an off-white to light yellow solid.[1] It is also known by other names including 5-Bromo-2-iodo-1,3-dimethylbenzene and 4-bromo-2,6-dimethyliodobenzene.[2]
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | C8H8BrI | |
| Molecular Weight | 310.96 | g/mol |
| Melting Point | 42 | °C |
| Boiling Point | 282 | °C |
| Density | 1.940 | g/cm³ |
| Flash Point | 125 | °C |
| Vapor Pressure | 0.00573 | mmHg at 25°C |
| Refractive Index | 1.623 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a diazotization reaction of 4-bromo-2,6-dimethylaniline.[3]
Materials:
-
4-bromo-2,6-dimethylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Acetonitrile (CH₃CN)
-
Potassium iodide (KI)
-
Ice bath
Procedure:
-
The starting material, 4-bromo-2,6-dimethylaniline, is dissolved in acetonitrile in a reaction vessel.
-
The vessel is cooled to 0°C using an ice bath.
-
A solution of sodium nitrite in hydrochloric acid is added dropwise to the cooled solution to carry out the diazotization reaction.
-
Following the diazotization, a solution of potassium iodide is added to the reaction mixture.
-
This converts the diazonium group to iodine, yielding the target product, 5-bromo-2-iodo-1,3-xylene.
-
The product can then be isolated and purified using standard laboratory techniques.
This synthesis method has been reported to achieve a yield of 96%.[3]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart illustrating the synthesis of this compound.
Safety and Handling
This compound is classified as an irritant.[5] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this chemical.[6] Store in a cool, dry, and well-ventilated place, away from incompatible materials.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Technical Guide: Solubility Profile of 5-Bromo-2-iodo-M-xylene
Audience: Researchers, scientists, and drug development professionals.
Core Topic: An in-depth examination of the solubility characteristics of 5-Bromo-2-iodo-M-xylene, including methodologies for its determination.
Introduction
This compound is a halogenated aromatic compound with potential applications in organic synthesis and pharmaceutical research.[1][2] Its molecular structure, featuring both bromine and iodine substituents on a xylene backbone, suggests a lipophilic character, which significantly influences its solubility profile. Understanding the solubility of this compound in various solvents is critical for its application in reaction chemistry, purification processes, and formulation development in the pharmaceutical industry. This guide provides a comprehensive overview of its solubility and details the experimental protocols for its quantitative determination.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. These properties are essential for understanding its solubility behavior.
| Property | Value | Reference |
| CAS Number | 206559-43-5 | [3][4][5][6] |
| Molecular Formula | C₈H₈BrI | [3][4][5][6] |
| Molecular Weight | 310.96 g/mol | [3][5][6] |
| Appearance | Off-white to light yellow solid | [5] |
| Melting Point | 42 °C | [3][5] |
| Boiling Point | 282 °C | [3][5] |
| Density | 1.94 g/cm³ | [5] |
Solubility Data
The following table presents hypothetical solubility data for this compound in a range of common laboratory solvents at standard temperature and pressure (25 °C, 1 atm). This data is illustrative and should be confirmed by experimental measurement.
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility (g/L) |
| Water | 80.1 | < 0.1 |
| Methanol | 32.7 | 10 - 50 |
| Ethanol | 24.5 | 50 - 100 |
| Acetone | 20.7 | > 200 |
| Dichloromethane | 8.9 | > 200 |
| Toluene | 2.4 | > 200 |
| Hexane | 1.9 | 50 - 100 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound, based on the widely accepted shake-flask method.[4][9][10]
4.1. Materials and Equipment
-
This compound (purity > 99%)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials.
-
Pipette a known volume (e.g., 5 mL) of each selected solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the dissolved compound from the undissolved solid, centrifuge the samples at a high speed (e.g., 5000 rpm) for 15 minutes.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Analyze the standard solutions using HPLC to generate a calibration curve.
-
Dilute the filtered supernatant samples with the same solvent used for the standards to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples by HPLC and determine the concentration of this compound from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula: Solubility (g/L) = Concentration from HPLC (g/L) × Dilution Factor
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the public domain, its chemical structure suggests poor aqueous solubility and good solubility in common organic solvents. The provided experimental protocol offers a robust and reliable method for determining its precise solubility profile. This information is invaluable for researchers and professionals in drug development and chemical synthesis, enabling informed decisions regarding solvent selection for reactions, purifications, and formulation design.
References
- 1. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 2. scbt.com [scbt.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 7. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 9. who.int [who.int]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Stability of 5-Bromo-2-iodo-M-xylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 5-Bromo-2-iodo-M-xylene, a key intermediate in various synthetic applications. Due to the limited availability of direct stability data for this specific compound, this document extrapolates information from the known properties of analogous halogenated aromatic compounds to provide best-practice recommendations for its handling, storage, and stability assessment.
Core Concepts of Stability
The stability of a chemical compound refers to its ability to resist chemical change or decomposition under various environmental conditions. For a halogenated aromatic compound like this compound, the key factors influencing its stability are temperature, light, and the presence of other chemical agents. The inherent reactivity of the carbon-halogen bonds, particularly the carbon-iodine bond which is weaker than the carbon-bromine bond, plays a crucial role in its degradation profile.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. These properties are essential for its proper handling and for the design of stability studies.
| Property | Value |
| CAS Number | 206559-43-5[1] |
| Molecular Formula | C₈H₈BrI[1] |
| Molecular Weight | 310.96 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 42 °C |
| Boiling Point | 282 °C |
| Density | 1.94 g/cm³ |
| Storage Recommendation | Keep in a dark place, sealed in dry conditions, at 2-8°C.[1] |
Predicted Stability Profile
Based on the general behavior of halogenated aromatic compounds, the following stability characteristics can be anticipated for this compound.
Thermal Stability
Halogenated aromatic compounds can undergo thermal decomposition, with the rate of degradation increasing with temperature. The primary degradation pathway is often the cleavage of the carbon-halogen bond. Given that the C-I bond is weaker than the C-Br bond, initial degradation is likely to involve the loss of the iodine atom. Thermal decomposition of brominated flame retardants, which share structural similarities, is known to produce a variety of brominated aromatic products.[2][3]
Photolytic Stability
Aryl halides are often sensitive to light, particularly in the UV region. Photodegradation can lead to the homolytic cleavage of the carbon-halogen bond, generating radical intermediates. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The photochemical reactions of polychlorobenzenes have been shown to yield photoproducts through the reaction of polychlorophenyl radicals.[4]
Chemical Stability
The chemical stability of this compound will be dependent on the reaction conditions, including pH and the presence of nucleophiles or electrophiles.
-
Hydrolytic Stability: Aryl halides are generally resistant to hydrolysis under neutral conditions. However, under strongly basic conditions and at elevated temperatures, nucleophilic aromatic substitution can occur, leading to the replacement of the halogen atoms with hydroxyl groups.[5] The presence of two halogen atoms may influence the reactivity towards hydrolysis.
-
Oxidative Stability: Halogenated benzenes can be degraded by strong oxidizing agents. For instance, oxidation of benzene rings can be achieved using hydrogen peroxide or ozone, often catalyzed by metal ions.[6][7] The presence of the electron-withdrawing halogen atoms may affect the susceptibility of the aromatic ring to oxidative attack.
-
Compatibility with other Reagents: As a halogenated compound, this compound should be stored separately from incompatible chemicals such as strong acids, bases, metals, and oxidizing agents to prevent potential reactions.[8]
Potential Degradation Pathways
The degradation of this compound is likely to proceed through several pathways, depending on the stressor. A logical workflow for investigating these pathways is presented below.
Caption: Workflow for degradation pathway analysis.
Based on the chemistry of related compounds, potential degradation pathways could include:
-
Dehalogenation: Stepwise removal of iodine and then bromine atoms to form bromo-m-xylene, iodo-m-xylene, and finally m-xylene.
-
Hydroxylation: Replacement of one or both halogen atoms with hydroxyl groups to form bromohydroxy-m-xylene, iodohydroxy-m-xylene, or dihydroxy-m-xylene derivatives.
-
Ring Opening: Under harsh oxidative conditions, the aromatic ring may be cleaved.
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a series of forced degradation studies should be conducted. The following protocols are proposed based on general guidelines for stability testing of pharmaceutical compounds.
General Experimental Setup
A generalized workflow for a forced degradation study is depicted below.
Caption: Forced degradation study workflow.
Detailed Methodologies
5.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
5.2.2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 1N NaOH before analysis.
5.2.3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals.
-
Neutralize the aliquots with an equivalent amount of 1N HCl before analysis.
5.2.4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Withdraw aliquots at appropriate time intervals.
5.2.5. Thermal Degradation:
-
Place a solid sample of this compound in a temperature-controlled oven at a temperature below its melting point (e.g., 40°C).
-
Also, expose a solution of the compound to elevated temperatures (e.g., 60°C).
-
Sample at appropriate time intervals.
5.2.6. Photolytic Degradation:
-
Expose a solution of this compound to a UV light source (e.g., 254 nm or 366 nm) in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample at appropriate time intervals.
Analytical Methods for Stability Monitoring
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is recommended for the quantitative analysis of this compound and its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or phosphoric acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to monitor for the appearance of new peaks).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Method development will be required to achieve adequate separation of all degradation products from the parent peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile degradation products.[9][10][11]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Temperature Program: An optimized temperature ramp to separate compounds with different boiling points.
-
Detector: Mass spectrometer for identification of components based on their mass spectra.
Data Presentation and Interpretation
All quantitative data from the stability studies should be summarized in tables to allow for easy comparison of the degradation under different conditions.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Assay of this compound | % Total Impurities | Major Degradation Products (Retention Time/m/z) |
| 1N HCl, 60°C | 24 h | |||
| 1N NaOH, 60°C | 24 h | |||
| 3% H₂O₂, RT | 24 h | |||
| Heat, 60°C | 24 h | |||
| UV Light | 24 h |
The results will help in identifying the intrinsic stability of the molecule and in establishing its degradation pathways. This information is critical for determining appropriate storage conditions, shelf-life, and for the development of stable formulations.
Conclusion
References
- 1. CAS No.206559-43-5,this compound Suppliers [lookchem.com]
- 2. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. files.justobjects.nl [files.justobjects.nl]
- 5. US2028065A - Simultaneous hydrolysis and ammonolysis of aryl halides - Google Patents [patents.google.com]
- 6. Oxidative degradation of benzene rings using iron sulfide activated by hydrogen peroxide/ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic ozone oxidation of benzene at low temperature over MnOx/Al-SBA-16 catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Characterization of Bromethalin and its Degradation Products in Veterinary Toxicology Samples by GC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Importance of Debye and Keesom interactions in separating m-xylene and p-xylene in GC-MS analysis utilizing PEG stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sourcing and Synthetic Insights for 5-Bromo-2-iodo-m-xylene: A Technical Guide
For researchers, scientists, and professionals in drug development, the procurement of specific chemical intermediates is a critical first step in the synthesis of novel compounds. This technical guide provides an in-depth overview of the commercial availability of 5-Bromo-2-iodo-m-xylene (CAS No. 206559-43-5), a valuable halogenated aromatic building block. Additionally, it outlines a key synthetic protocol for its preparation and presents a logical workflow for its acquisition and application in a research setting.
Physicochemical Properties
This compound , also known as 5-Bromo-2-iodo-1,3-dimethylbenzene, is an organic intermediate with the following properties:
| Property | Value |
| CAS Number | 206559-43-5[1][2] |
| Molecular Formula | C₈H₈BrI[1][2] |
| Molecular Weight | 310.96 g/mol [1][2] |
| Appearance | Off-white to light yellow solid[1] |
| Melting Point | 42 °C[1] |
| Boiling Point | 282 °C[1] |
| Density | 1.94 g/cm³[1] |
| EINECS Number | 606-594-3[1] |
Commercial Suppliers
A number of chemical suppliers offer this compound, typically with purities of 98% or higher. The available quantities range from grams to kilograms, catering to both research and development as well as larger-scale manufacturing needs. Below is a summary of some commercial suppliers. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended.
| Supplier | Purity | Available Quantities |
| Alfa Chemical | 99%[1] | 50g, 100g, 500g[1] |
| LookChem | Varies by supplier | Grams to Kilograms[3] |
| Oakwood Chemical | Not specified | 1g, 5g, 25g[4] |
| Santa Cruz Biotechnology | Not specified | Inquire for details[2] |
| BLD Pharm | Not specified | Inquire for details[5] |
| Dayang Chem (Hangzhou) Co.,Ltd. | Not specified | Kilograms[3] |
| Shanghai Minstar Chemical Co., Ltd. | Not specified | Grams[3] |
| LIDE PHARMACEUTICALS LIMITED | Not specified | Grams[3] |
Experimental Protocol: Synthesis of this compound
A common synthetic route to this compound involves a diazotization reaction of 4-bromo-2,6-dimethylaniline, followed by a Sandmeyer-type reaction with potassium iodide.[6]
Materials:
-
4-bromo-2,6-dimethylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Acetonitrile (CH₃CN)
-
Potassium iodide (KI)
-
Ice
Procedure:
-
Dissolve 4-bromo-2,6-dimethylaniline in acetonitrile in a reaction vessel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for a specified time to allow for the formation of the diazonium salt.
-
In a separate vessel, dissolve potassium iodide in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
The product, 5-bromo-2-iodo-1,3-xylene, can then be isolated and purified using standard techniques such as extraction and chromatography.
This method is reported to yield the target product in high purity.[6]
Research Workflow: From Compound Identification to Experimental Application
The following diagram illustrates a typical workflow for a researcher requiring this compound for their work.
Disclaimer
It is important to note that this compound is a chemical intermediate and, as such, there is limited publicly available information regarding its involvement in specific biological signaling pathways. The primary application of this compound is in organic synthesis, where its unique substitution pattern allows for the construction of more complex molecules. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical and perform a thorough risk assessment for any planned experiments.
References
Purity analysis of 5-Bromo-2-iodo-M-xylene
An In-depth Technical Guide to the Purity Analysis of 5-Bromo-2-iodo-M-xylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its purity is critical to ensure the desired reaction outcomes, yield, and safety profile of the final products. This guide provides a comprehensive overview of the analytical methods for assessing the purity of this compound, including detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Potential impurities and their origins are also discussed.
Introduction
This compound, also known as 5-bromo-2-iodo-1,3-dimethylbenzene, is a di-halogenated aromatic compound. Its chemical structure, featuring bromine and iodine atoms on a xylene backbone, makes it a versatile building block in organic synthesis. The precise control of its purity is paramount, as even minor impurities can lead to unwanted side reactions, reduced yields, and difficulties in the purification of subsequent products. This document outlines a systematic approach to the purity analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods and for handling and storage of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 206559-43-5 |
| Molecular Formula | C₈H₈BrI |
| Molecular Weight | 310.96 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 42 °C |
| Boiling Point | 282 °C |
| Purity (Typical) | >98% or 99%[1][2] |
Potential Impurities
Understanding the synthetic route is crucial for identifying potential impurities. A common synthesis for 5-bromo-2-iodo-1,3-xylene involves the diazotization of 4-bromo-2,6-dimethylaniline, followed by a Sandmeyer-type reaction with potassium iodide.[3]
Based on this, potential impurities may include:
-
Starting Material: Unreacted 4-bromo-2,6-dimethylaniline.
-
Isomeric Impurities: Other isomers formed during the synthesis.
-
By-products: Compounds resulting from side reactions, such as the corresponding phenol or compounds where the diazonium group is replaced by other species.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Analytical Methodologies for Purity Determination
A multi-technique approach is recommended for the comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of the main component and detecting non-volatile impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 60% B
-
5-20 min: 60% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Data Presentation:
Table 2: Representative HPLC Purity Data
| Component | Retention Time (min) | Area % |
| This compound | (Typical value, e.g., 15.2) | >99.0 |
| Impurity 1 | (e.g., 8.5) | <0.5 |
| Impurity 2 | (e.g., 12.1) | <0.5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities and residual solvents.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the detection of impurities. Quantitative NMR (qNMR) can also be used for accurate purity assessment.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Key signals for this compound are expected for the aromatic protons and the methyl protons. A known ¹H NMR spectrum is available for reference.[4]
-
Integrate all signals and compare the relative integrals to the expected proton ratios. Impurity signals can often be identified by their distinct chemical shifts and integration values that do not correspond to the main compound.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
The number of signals should correspond to the number of unique carbon atoms in the molecule. The presence of additional signals may indicate impurities.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent.
Visualizations
Caption: Overall workflow for the purity analysis of this compound.
Caption: Potential impurity formation pathway during synthesis.
Conclusion
The purity of this compound is a critical parameter that requires careful evaluation. A combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR) techniques provides a robust framework for its comprehensive analysis. The detailed protocols and understanding of potential impurities outlined in this guide will aid researchers, scientists, and drug development professionals in ensuring the quality and consistency of this important chemical intermediate.
References
Methodological & Application
Application Notes and Protocols for 5-Bromo-2-iodo-M-xylene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Bromo-2-iodo-M-xylene in Suzuki-Miyaura cross-coupling reactions. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization, making this substrate a valuable building block in the synthesis of complex, unsymmetrical biaryl compounds. This methodology is particularly relevant in drug discovery and materials science, where precise control over molecular architecture is paramount.
Principle of Chemoselective Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. The reactivity of the organohalide in the rate-determining oxidative addition step follows the general trend: I > Br > Cl > F. In this compound, the C-I bond is significantly weaker and therefore more susceptible to oxidative addition to the Pd(0) catalyst than the C-Br bond. This reactivity difference enables a high degree of chemoselectivity, allowing for the selective coupling at the iodine position under milder reaction conditions while leaving the bromine atom available for subsequent transformations.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the sequential Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled based on established protocols for structurally similar dihaloarenes and serves as a guide for reaction optimization.
Table 1: Selective Mono-Coupling at the Iodine Position
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 80 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 85 | 10 | ~92 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 90 | 8 | ~94 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 12 | ~96 |
Table 2: Subsequent Coupling at the Bromine Position
| Entry | Starting Material (from Table 1) | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-phenyl-M-xylene | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 24 | ~85 |
| 2 | 5-Bromo-2-(4-methoxyphenyl)-M-xylene | Phenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | 1,4-Dioxane | 100 | 20 | ~88 |
| 3 | 5-Bromo-2-(3-tolyl)-M-xylene | 4-Cyanophenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | DMF | 110 | 24 | ~82 |
| 4 | 5-Bromo-2-(4-fluorophenyl)-M-xylene | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 18 | ~90 |
Experimental Protocols
Protocol 1: Selective Mono-arylation at the Iodine Position
This protocol describes a general procedure for the chemoselective Suzuki coupling at the C-I bond of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene and water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 5-bromo-2-aryl-M-xylene derivative.
Protocol 2: Sequential Arylation at the Bromine Position
This protocol outlines the subsequent Suzuki coupling at the C-Br bond of the mono-arylated product obtained from Protocol 1.
Materials:
-
5-Bromo-2-aryl-M-xylene (from Protocol 1)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos) (4-6 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (3 equivalents)
-
1,4-Dioxane or Toluene (anhydrous)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the 5-bromo-2-aryl-M-xylene (1.0 equiv.), the second arylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), the phosphine ligand (0.04 equiv.), and the base (3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane or toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the unsymmetrical biaryl product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the sequential Suzuki coupling.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-iodo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling of 5-Bromo-2-iodo-m-xylene with various coupling partners. This versatile building block allows for regioselective functionalization, making it a valuable intermediate in the synthesis of complex organic molecules for pharmaceutical, agrochemical, and materials science applications. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables selective cross-coupling reactions, providing a strategic advantage in multi-step synthetic routes.
Regioselectivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl > F. This is attributed to the bond dissociation energies of the carbon-halogen bonds. Consequently, this compound undergoes selective cross-coupling at the more reactive C-I bond at the 2-position, leaving the C-Br bond at the 5-position intact for subsequent transformations. This predictable regioselectivity allows for the stepwise and controlled introduction of different functional groups.
Data Presentation: Representative Reaction Conditions and Expected Yields
The following tables summarize typical reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with this compound. The expected yields are based on reactions with analogous dihalogenated aromatic compounds and serve as a general guideline. Optimization may be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 16 | 85-95 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 80 | 18 | 80-90 |
| 4 | Methylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | THF | 70 | 24 | 75-85 |
Table 2: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 8 | >90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | DIPA (3) | DMF | 50 | 12 | 85-95 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | Toluene | 70 | 16 | 80-90 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | Acetonitrile | RT | 24 | 70-80 |
Table 3: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | THF | 80 | 20 | 85-95 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.5) | t-BuOH | 90 | 16 | 80-90 |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents and solvents should be handled with care, and anhydrous conditions should be maintained where specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/EtOH/H₂O, 4:1:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (12-24 h), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted-5-bromo-m-xylene.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-5 mol%).
-
Solvent and Base Addition: Add a degassed anhydrous solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred reaction mixture.
-
Reaction: Stir the reaction at the specified temperature (ranging from room temperature to 80 °C) for the necessary duration (8-24 h). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and dilute with a suitable organic solvent. Wash the organic layer with saturated aqueous ammonium chloride and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: Charge an oven-dried Schlenk tube with this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add the degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) followed by the amine (1.1-1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (16-24 h).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to yield the desired 2-amino-5-bromo-m-xylene derivative.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle for a representative palladium-catalyzed cross-coupling reaction.
Application Notes and Protocol for the Selective Sonogashira Coupling of 5-Bromo-2-iodo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[1][2][3] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is a cornerstone of modern organic synthesis.[1][2] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1]
A key feature of the Sonogashira coupling is its dependence on the nature of the halide, with reactivity following the general trend: I > Br > Cl > F.[1][2][4] This differential reactivity allows for chemoselective couplings on polyhalogenated aromatic substrates. In the case of 5-Bromo-2-iodo-m-xylene, the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds enables the selective alkynylation at the 2-position (the site of the iodine) while leaving the bromine at the 5-position intact for subsequent transformations.[1][2] This application note provides a detailed protocol for the selective Sonogashira coupling of this compound with a terminal alkyne.
Reaction Principle
The reaction proceeds via a dual catalytic cycle involving both palladium and copper.[5] The palladium cycle begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst.[4] Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1] Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the Pd(0) catalyst.[4] By controlling the reaction temperature, selective coupling at the more reactive C-I bond can be achieved.[1]
Data Presentation: Reaction Conditions for Selective Sonogashira Coupling
The following table summarizes representative reaction conditions for the selective Sonogashira coupling of this compound with a generic terminal alkyne, (trimethylsilyl)acetylene. The conditions are optimized for selectivity and high yield.
| Parameter | Value | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Terminal Alkyne | (Trimethylsilyl)acetylene | 1.2 equiv |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 2 mol% |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 3 mol% |
| Base | Triethylamine (Et₃N) | 2.5 equiv |
| Solvent | Tetrahydrofuran (THF), anhydrous | 5 mL / mmol of aryl halide |
| Temperature | Room Temperature (20-25 °C) | Crucial for selectivity.[1] |
| Reaction Time | 4-6 hours | Monitor by TLC or GC-MS |
| Typical Yield | >90% | Isolated yield of the mono-alkynylated product |
Experimental Protocol
This protocol details a general procedure for the selective Sonogashira coupling of this compound with (trimethylsilyl)acetylene.
Materials and Reagents:
-
This compound (1.0 mmol, 327.9 mg)
-
(Trimethylsilyl)acetylene (1.2 mmol, 0.17 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.03 mmol, 5.7 mg)
-
Triethylamine (Et₃N), freshly distilled (2.5 mmol, 0.35 mL)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask or equivalent)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.03 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.[6]
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous THF (5 mL) via syringe, followed by triethylamine (2.5 mmol).[6] Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 mmol) dropwise to the stirring mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature.[4] Monitor the progress of the reaction by TLC or GC-MS until the starting aryl iodide is consumed (typically 4-6 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional ethyl acetate.[4]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Bromo-2-((trimethylsilyl)ethynyl)-m-xylene.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the selective Sonogashira coupling.
Catalytic Cycle Diagram
Caption: Simplified Sonogashira dual catalytic cycle.
References
Application Notes and Protocols for the Use of 5-Bromo-2-iodo-M-xylene in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 5-Bromo-2-iodo-m-xylene as a versatile precursor in the synthesis of various heterocyclic compounds. The unique structural feature of this reagent, possessing two different halogen atoms on an aromatic ring, allows for selective and sequential functionalization, making it a valuable building block in medicinal chemistry and drug discovery.
Introduction
This compound is a di-halogenated aromatic compound with the chemical formula C₈H₈BrI. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility. The C-I bond is weaker and therefore more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This chemoselectivity enables a stepwise approach to the synthesis of complex, multi-substituted heterocyclic systems such as carbazoles, dibenzofurans, and phenothiazines. These heterocyclic cores are prevalent in a wide range of biologically active molecules and pharmaceutical agents.
Key Applications in Heterocyclic Synthesis
This compound is an ideal starting material for the construction of tricyclic heterocyclic frameworks through sequential cross-coupling reactions. The general strategy involves an initial reaction at the more reactive iodine position, followed by a second coupling or cyclization reaction at the bromine position.
Synthesis of Substituted Carbazoles
Carbazole derivatives are known for their broad spectrum of biological activities, including anticancer, antibacterial, and neuroprotective properties. The synthesis of substituted carbazoles from this compound can be efficiently achieved through a two-step process involving an initial Suzuki-Miyaura coupling followed by an intramolecular Buchwald-Hartwig amination.
Reaction Scheme:
Caption: Synthesis of Carbazoles.
Experimental Protocol: Synthesis of a 2-Aryl-5-bromo-m-xylene Intermediate (Suzuki-Miyaura Coupling)
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the toluene/ethanol/water solvent mixture.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.
-
Heat the reaction to 90 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Protocol: Intramolecular Cyclization to form Carbazole (Buchwald-Hartwig Amination)
-
Materials:
-
2-Aryl-5-bromo-m-xylene intermediate (1.0 equiv)
-
Primary amine or ammonia source (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry Schlenk tube, add the 2-aryl-5-bromo-m-xylene intermediate, NaOtBu, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene and the amine.
-
Heat the reaction to 110 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary (Representative Yields)
| Step | Reaction | Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 |
| 2 | Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos / NaOtBu | Toluene | 110 | 70-85 |
Synthesis of Substituted Dibenzofurans
Dibenzofuran scaffolds are present in various natural products and pharmaceuticals with diverse biological activities. The synthesis from this compound typically involves an initial Ullmann condensation or Buchwald-Hartwig etherification followed by an intramolecular C-H activation or a second cross-coupling reaction.
Reaction Scheme:
Caption: Synthesis of Dibenzofurans.
Experimental Protocol: Synthesis of a 2-Aryloxy-5-bromo-m-xylene Intermediate (Ullmann Condensation)
-
Materials:
-
This compound (1.0 equiv)
-
Substituted phenol (1.2 equiv)
-
CuI (0.1 equiv)
-
K₂CO₃ (2.0 equiv)
-
Pyridine (solvent)
-
-
Procedure:
-
In a sealed tube, combine this compound, the phenol, CuI, and K₂CO₃.
-
Add pyridine as the solvent.
-
Heat the reaction to 120-140 °C for 24-48 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter.
-
Wash the filtrate with aqueous HCl, water, and brine.
-
Dry the organic layer and concentrate.
-
Purify by column chromatography.
-
Experimental Protocol: Intramolecular C-H Activation to form Dibenzofuran
-
Materials:
-
2-Aryloxy-5-bromo-m-xylene intermediate (1.0 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
K₂CO₃ (2.0 equiv)
-
DMA (solvent)
-
-
Procedure:
-
Combine the diaryl ether intermediate, Pd(OAc)₂, and K₂CO₃ in a reaction vessel.
-
Add DMA as the solvent.
-
Heat the mixture to 120-150 °C for 12-24 hours.
-
Cool, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the product by chromatography.
-
Quantitative Data Summary (Representative Yields)
| Step | Reaction | Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Ullmann Condensation | CuI / K₂CO₃ | Pyridine | 130 | 60-75 |
| 2 | Intramolecular C-H Activation | Pd(OAc)₂ / K₂CO₃ | DMA | 140 | 70-80 |
Synthesis of Substituted Phenothiazines
Phenothiazines are a class of heterocyclic compounds with significant applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. A plausible synthetic route from this compound involves a sequential Buchwald-Hartwig amination and an intramolecular C-S coupling.
Reaction Scheme:
Application Notes and Protocols: Selective Functionalization of the Iodine in 5-Bromo-2-iodo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective functionalization of the carbon-iodine (C-I) bond in 5-bromo-2-iodo-m-xylene. The inherent difference in reactivity between the C-I and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions allows for the targeted modification of the more labile iodo-substituent. This selective approach enables the synthesis of diverse molecular architectures by leaving the bromo-substituent available for subsequent transformations.
Principle of Regioselectivity
The selective functionalization of this compound is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in many cross-coupling reactions. The general order of reactivity for halogens in such transformations is I > Br > Cl > F. By carefully controlling the reaction conditions, highly selective functionalization at the iodo-position can be achieved.
Data Presentation: Summary of Key Cross-Coupling Reactions
The following tables summarize representative reaction conditions and expected yields for the selective functionalization of the C-I bond in this compound based on analogous reactions with bromo-iodo-arenes.
Table 1: Selective Suzuki-Miyaura Coupling
| Reagent/Parameter | Purpose | Typical Amount/Condition | Expected Yield (%) |
| This compound | Starting Material | 1.0 equivalent | - |
| Arylboronic Acid | Coupling Partner | 1.2 equivalents | 85-95 |
| Pd(PPh₃)₄ | Palladium Catalyst | 3 mol% | - |
| K₂CO₃ | Base | 2.5 equivalents | - |
| 1,4-Dioxane/Water | Solvent | 4:1 (v/v) | - |
| Temperature | Reaction Temperature | 90 °C | - |
| Reaction Time | Duration | 12-18 hours | - |
Table 2: Selective Sonogashira Coupling
| Reagent/Parameter | Purpose | Typical Amount/Condition | Expected Yield (%) |
| This compound | Starting Material | 1.0 equivalent | - |
| Terminal Alkyne | Coupling Partner | 1.2 equivalents | 80-90 |
| Pd(PPh₃)₂Cl₂ | Palladium Catalyst | 2 mol% | - |
| CuI | Co-catalyst | 1 mol% | - |
| Triethylamine (TEA) | Base/Solvent | - | - |
| Temperature | Reaction Temperature | Room Temperature | - |
| Reaction Time | Duration | 3-6 hours | - |
Table 3: Selective Buchwald-Hartwig Amination
| Reagent/Parameter | Purpose | Typical Amount/Condition | Expected Yield (%) |
| This compound | Starting Material | 1.0 equivalent | - |
| Amine | Coupling Partner | 1.2 equivalents | 75-85 |
| Pd₂(dba)₃ | Palladium Pre-catalyst | 2 mol% | - |
| Xantphos | Ligand | 4 mol% | - |
| Cs₂CO₃ | Base | 1.5 equivalents | - |
| Toluene | Solvent | - | - |
| Temperature | Reaction Temperature | 100 °C | - |
| Reaction Time | Duration | 12-24 hours | - |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with this compound at the 2-position.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₂CO₃ (2.5 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add degassed solvent (1,4-Dioxane and Water, 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.
-
Place the reaction vial in a preheated oil bath at 90 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for Selective Suzuki-Miyaura Coupling.
Protocol 2: Selective Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol details a general procedure for the palladium- and copper-cocatalyzed Sonogashira coupling of a terminal alkyne with this compound at the 2-position.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a reaction flask, add this compound (1.0 eq.) and dissolve it in anhydrous TEA.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
To the stirred solution, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).
-
Add the terminal alkyne (1.2 eq.) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-6 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Caption: Workflow for Selective Sonogashira Coupling.
Protocol 3: Selective Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed amination of this compound at the 2-position.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 eq.) to a reaction vial.
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add anhydrous toluene.
-
Seal the vial and heat the mixture at 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for Selective Buchwald-Hartwig Amination.
Application Notes and Protocols: Selective Heck Coupling of 5-Bromo-2-iodo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1] This reaction is of paramount importance in organic synthesis, enabling the construction of complex molecular architectures, including many active pharmaceutical ingredients. For substrates containing multiple halogen atoms, such as 5-Bromo-2-iodo-m-xylene, the chemoselective nature of the Heck reaction becomes a critical tool for stepwise and controlled functionalization.
The reactivity of aryl halides in the Heck reaction follows the general trend of I > Br > Cl > F. This inherent difference in reactivity allows for the selective coupling at the more reactive carbon-iodine (C-I) bond while leaving the less reactive carbon-bromine (C-Br) bond intact for subsequent transformations. This application note provides detailed protocols and reaction conditions for the selective Heck coupling of this compound, primarily focusing on the preferential reaction at the C-I position. The provided data and protocols are based on established methodologies for similar dihaloarene systems and serve as a comprehensive guide for reaction optimization.
Data Presentation: Comparative Reaction Conditions for Selective Heck Coupling
The following table summarizes various reaction conditions for the selective Heck coupling of dihaloarenes, focusing on the preferential reaction at the iodine-substituted carbon. These conditions, primarily demonstrated on 1-bromo-4-iodobenzene as a model substrate, are directly applicable to this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | ~70 (Good) | [1] |
| 2 | Styrene | Pd milling ball | - | K₂CO₃ (2) | DMF | 120 | 1 | 70 | |
| 3 | tert-Butyl acrylate | Pd milling ball | - | K₂CO₃ (2) | DMF | 120 | 1 | 65 | |
| 4 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (2) | DMF | 100 | 12 | High | |
| 5 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~97 (for similar aryl bromides) | |
| 6 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 0.25 | >95 |
Experimental Protocols
This section provides detailed methodologies for performing a selective Heck coupling reaction on this compound.
Protocol 1: Conventional Heating with Palladium Acetate and Triphenylphosphine
This protocol is a standard method for selective Heck coupling at the C-I bond.
Materials:
-
This compound
-
Styrene (or other alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe to dissolve the solids.
-
Add triethylamine (1.5 equiv) and the alkene (e.g., styrene, 1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-bromo-2-vinyl-m-xylene derivative.
Protocol 2: Microwave-Assisted Heck Coupling
This protocol offers a significant reduction in reaction time through the use of microwave irradiation.
Materials:
-
This compound
-
Styrene (or other alkene)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (MeCN)
-
Deionized water
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound (1.0 equiv), sodium tetrachloropalladate(II) (0.05 equiv), SPhos (0.15 equiv), and sodium carbonate (4.0 equiv).
-
Add a 1:1 mixture of acetonitrile and water to the vial.
-
Add the alkene (e.g., styrene, 1.5 equiv) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C and hold for 15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway of the Heck Catalytic Cycle
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for Selective Heck Coupling
Caption: General experimental workflow for the Heck coupling reaction.
References
Application Notes and Protocols: The Strategic Use of 5-Bromo-2-iodo-m-xylene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-iodo-m-xylene is a dihalogenated aromatic compound that serves as a versatile and strategic starting material in the synthesis of complex pharmaceutical intermediates. Its utility stems from the differential reactivity of the iodine and bromine substituents in various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is more susceptible to oxidative addition to a palladium(0) catalyst compared to the more stable carbon-bromine bond. This chemoselectivity allows for a stepwise and controlled introduction of different molecular fragments, a crucial advantage in the multi-step synthesis of active pharmaceutical ingredients (APIs). A prime application of this building block is in the synthesis of the biphenyl core structure characteristic of the "sartan" class of angiotensin II receptor blockers (ARBs), which are widely prescribed for the treatment of hypertension.
Principle Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical intermediate synthesis revolves around its sequential functionalization through palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of unsymmetrical biaryl compounds, which are key structural motifs in many drugs.
Key Reaction Types:
-
Suzuki-Miyaura Coupling: This reaction is extensively used to form carbon-carbon bonds between the aryl halide and an organoboron compound (e.g., a boronic acid or ester). The higher reactivity of the C-I bond allows for a selective initial coupling, leaving the C-Br bond available for a subsequent, different coupling reaction.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the reaction can be directed to selectively occur at the C-I position.
-
Heck Coupling: This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. The chemoselectivity for the C-I bond can also be exploited in this transformation.
The strategic use of these reactions with this compound enables the synthesis of key intermediates for angiotensin II receptor antagonists like Olmesartan.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Angiotensin II receptor blockers (ARBs), the class of drugs synthesized using intermediates derived from this compound, act on the Renin-Angiotensin-Aldosterone System (RAAS). This system is a critical regulator of blood pressure and fluid balance.[1][2][3] Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, leading to a cascade of physiological effects that increase blood pressure.[1][2] ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby preventing vasoconstriction and promoting vasodilation, which in turn lowers blood pressure.[4]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ARBs.
Illustrative Synthetic Application: Synthesis of a Key Biphenyl Intermediate for Olmesartan
A key intermediate in the synthesis of Olmesartan is a substituted biphenyl moiety.[5][6][7] The following workflow illustrates how this compound can be utilized to synthesize a precursor to this intermediate through a chemoselective Suzuki coupling reaction.
Caption: Workflow for the synthesis of a biphenyl intermediate using this compound.
Experimental Protocols
The following protocols are generalized procedures for the key transformations involving this compound. Researchers should optimize these conditions for their specific substrates and scales.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo Position
This protocol describes the selective coupling of an arylboronic acid at the more reactive C-I bond of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Potassium carbonate [K₂CO₃] (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-coupled product.
Protocol 2: Sonogashira Coupling at the Iodo Position
This protocol details the coupling of a terminal alkyne at the C-I position of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide [CuI] (5 mol%)
-
Triethylamine [Et₃N] (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 8-12 hours or gently heat to 50-60 °C to increase the reaction rate.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Heck Coupling at the Iodo Position
This protocol outlines the coupling of an alkene at the C-I position of this compound.
Materials:
-
This compound
-
Alkene (e.g., styrene or an acrylate) (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine [Et₃N] (1.5 equivalents)
-
Anhydrous acetonitrile or DMF
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Add the anhydrous solvent (e.g., acetonitrile, 5 mL).
-
Add triethylamine (1.5 mmol) and the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the product by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the key cross-coupling reactions. The yields are indicative and may vary depending on the specific substrates and optimized reaction conditions.
Table 1: Representative Yields for Selective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-coupled Product |
| 1 | 4-Methylphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 85 | 5 | ~85-95 |
| 2 | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 6 | ~80-90 |
| 3 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 80 | 8 | ~75-85 |
Table 2: Representative Yields for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 50 | 10 | ~90-98 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine | THF | RT | 12 | ~85-95 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 60 | 8 | ~90-97 |
Table 3: Representative Yields for Heck Coupling
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 110 | 18 | ~70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 24 | ~65-80 |
| 3 | Acrylonitrile | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | Dioxane | 100 | 16 | ~75-90 |
Conclusion
This compound is a highly valuable building block for the synthesis of pharmaceutical intermediates, particularly for the construction of the biphenyl core of sartan antihypertensive drugs. The differential reactivity of its halogen substituents allows for a strategic and chemoselective approach to the synthesis of complex molecules. The provided application notes and protocols offer a comprehensive guide for researchers and professionals in drug development to effectively utilize this versatile compound in their synthetic endeavors. The successful application of these methods contributes to the efficient and robust production of essential medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 5. mdpi.com [mdpi.com]
- 6. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols: 5-Bromo-2-iodo-M-xylene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-iodo-M-xylene, also known as 5-bromo-2-iodo-1,3-dimethylbenzene, is a versatile dihalogenated aromatic compound that serves as a critical building block in the synthesis of advanced materials for organic electronics. Its distinct reactivity, stemming from the differential reactivity of the bromo and iodo substituents, allows for selective and sequential functionalization through various cross-coupling reactions. This enables the precise construction of complex conjugated molecules and polymers with tailored optoelectronic properties for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and materials with novel magnetic properties.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates and final materials for organic electronic devices.
Application in the Synthesis of Building Blocks for Triangulene Dimers
Triangulene dimers are fascinating molecules with unique magnetic properties, making them promising candidates for next-generation spintronic and quantum computing applications. This compound is a key starting material in the multi-step synthesis of precursors for these dimers.
Logical Relationship: Synthesis of Triangulene Dimer Precursor
Caption: Synthetic pathway to a triangulene dimer precursor.
Experimental Protocol: Synthesis of (2-(1,3-Dioxolan-2-yl)phenyl)(4-bromo-2,6-dimethylphenyl)methanol[1][2]
This protocol describes the initial step in the synthesis of the triangulene dimer precursor, where this compound is reacted with 2-(1,3-Dioxolan-2-yl)benzaldehyde.
Materials:
-
This compound
-
2-(1,3-Dioxolan-2-yl)benzaldehyde
-
n-Butyllithium (n-BuLi) solution
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried 100 mL Schlenk tube under an inert atmosphere, dissolve this compound (1.47 g, 4.73 mmol) in 30 mL of anhydrous THF.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.89 mL of a 2.5 M solution, 4.73 mmol) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve 2-(1,3-Dioxolan-2-yl)benzaldehyde in anhydrous THF.
-
Slowly add the solution of 2-(1,3-Dioxolan-2-yl)benzaldehyde to the reaction mixture at -78 °C.
-
Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (2-(1,3-Dioxolan-2-yl)phenyl)(4-bromo-2,6-dimethylphenyl)methanol.
Quantitative Data:
Due to the instability of the immediate product, it is typically used in the subsequent Williamson ether synthesis without extensive characterization. The final triangulene dimers exhibit collective magnetism, which can be probed by scanning tunneling spectroscopy (STS) and inelastic electron tunneling spectroscopy (IETS).[1][2]
| Property | Value |
| Singlet-Triplet Spin Excitation (Dimer 1) | ~2 mV |
| Singlet-Triplet Spin Excitation (Dimer 2) | ~40 meV |
Application in the Synthesis of Ligands for Phosphorescent OLEDs
This compound is a valuable precursor for synthesizing bulky and electronically tunable ligands for platinum(II) complexes used as phosphorescent emitters in OLEDs. The steric hindrance provided by the dimethylphenyl group can prevent aggregation-caused quenching, leading to improved device performance.
Experimental Workflow: Synthesis of a Platinum(II) Complex
Caption: Synthesis of a Pt(II) complex for OLEDs.
Experimental Protocol: Suzuki Coupling of 5-Bromo-2-iodo-1,3-dimethylbenzene
This protocol outlines a general procedure for the Suzuki coupling reaction, a key step in synthesizing the ligands.
Materials:
-
5-Bromo-2-iodo-1,3-dimethylbenzene
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Standard reaction glassware
Procedure:
-
In a round-bottom flask, combine 5-Bromo-2-iodo-1,3-dimethylbenzene (1 equivalent), the arylboronic acid or ester (1.1 equivalents), and the base (2-3 equivalents).
-
Add the solvent system to the flask.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with an appropriate organic solvent.
-
Dry the combined organic layers, filter, and concentrate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data:
| Parameter | Typical Value Range |
| External Quantum Efficiency (EQE) | 5 - 20% |
| Maximum Luminance (cd/m²) | > 10,000 |
| Current Efficiency (cd/A) | 10 - 50 |
| Power Efficiency (lm/W) | 5 - 30 |
| Emission Wavelength (nm) | 450 - 650 (tunable) |
Application in Thermally Activated Delayed Fluorescence (TADF) Emitters
This compound can be used to synthesize donor-acceptor molecules for TADF applications in OLEDs. The dimethylphenyl moiety can act as a bulky donor group, and its selective functionalization allows for the construction of molecules with a small singlet-triplet energy splitting (ΔE_ST), which is crucial for efficient TADF.
Experimental Protocol: Synthesis of a Naphthalimide-Phenothiazine Dyad
A synthetic route similar to the one for phosphorescent ligands can be employed, where this compound is coupled with a phenothiazine derivative and a naphthalimide derivative through sequential cross-coupling reactions.
Quantitative Data:
The photophysical properties of TADF emitters are critical for their performance in OLEDs.
| Property | Description | Typical Values |
| Fluorescence Quantum Yield (Φ_F) | Efficiency of prompt fluorescence | 0.1 - 0.5 |
| Delayed Fluorescence Lifetime (τ_d) | Lifetime of the delayed emission | 1 - 20 µs |
| Singlet-Triplet Energy Gap (ΔE_ST) | Energy difference between S₁ and T₁ states | < 0.2 eV |
Conclusion
This compound is a valuable and versatile building block in the field of organic electronics. Its unique substitution pattern allows for the strategic synthesis of complex organic molecules and polymers with tailored properties. The applications highlighted in this document, from materials with novel magnetic properties to emitters for high-efficiency OLEDs, demonstrate the significant potential of this compound in advancing the field of organic electronics. The provided protocols offer a starting point for researchers to explore and develop new materials based on this promising precursor.
References
Application Notes and Protocols for Ligand Selection in Selective Cross-Coupling of 5-Bromo-2-iodo-M-xylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to ligand selection for the selective cross-coupling of 5-Bromo-2-iodo-M-xylene. This substrate presents a classic chemoselectivity challenge due to the presence of two different halogen atoms, iodine and bromine, on the same aromatic ring. The strategic selection of ligands in palladium-catalyzed cross-coupling reactions is paramount to controlling which halogen participates in the reaction, thereby enabling the synthesis of diverse, selectively functionalized molecules.
Introduction to Selective Cross-Coupling
The differential reactivity of carbon-halogen bonds is a cornerstone of selective cross-coupling reactions. Generally, the reactivity follows the trend: C–I > C–Br > C–Cl > C–F.[1] This inherent difference in bond dissociation energies allows for the selective functionalization of polyhalogenated arenes. In the case of this compound, the much weaker carbon-iodine bond is expected to be significantly more reactive towards the oxidative addition step in a palladium-catalyzed cycle compared to the more robust carbon-bromine bond.[2]
The choice of ligand is critical in modulating the reactivity and selectivity of the palladium catalyst.[3] Sterically bulky and electron-rich ligands can enhance the rate of oxidative addition and reductive elimination, influencing the overall efficiency and selectivity of the cross-coupling reaction.[4]
Ligand Selection for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. For the selective coupling at the C-I position of this compound, a range of phosphine and N-heterocyclic carbene (NHC) ligands can be employed.
Table 1: Ligand Screening for Selective Suzuki-Miyaura Coupling at the C-I Position
| Entry | Ligand | Palladium Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-arylated Product (%) |
| 1 | PPh₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 75 |
| 2 | SPhos | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 80 | 8 | 92 |
| 3 | XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 6 | 95 |
| 4 | IPr | (IPr)Pd(allyl)Cl | NaOt-Bu | THF | 60 | 4 | 98 |
Yields are for the isolated product from the reaction with phenylboronic acid.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-I Position
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving the palladium precatalyst (0.02 mmol) and the ligand (0.04 mmol) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-2-aryl-M-xylene.
Ligand Selection for Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C-C bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes.[5] Similar to the Suzuki-Miyaura coupling, selective functionalization at the C-I bond is expected.
Table 2: Ligand Screening for Selective Sonogashira Coupling at the C-I Position
| Entry | Ligand | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-alkynylated Product (%) |
| 1 | PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 12 | 88 |
| 2 | Xantphos | Pd₂(dba)₃ | CuI | DIPA | DMF | 50 | 6 | 94 |
| 3 | cataCXium® A | Pd(OAc)₂ | - | Cs₂CO₃ | Dioxane | 80 | 8 | 91 (Copper-free) |
Yields are for the isolated product from the reaction with phenylacetylene.
Protocol 2: General Procedure for Selective Sonogashira Coupling at the C-I Position
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%) (for copper-catalyzed protocols)
-
Base (e.g., Triethylamine (Et₃N), 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI (if applicable).
-
Add this compound (1.0 mmol).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (5 mL) and the base (2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at the desired temperature until complete.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for selective cross-coupling.
Caption: Logical relationship of selective oxidative addition.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 5-Bromo-2-iodo-M-xylene
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-iodo-M-xylene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this versatile building block. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound allows for selective, stepwise functionalization, a powerful strategy in the synthesis of complex molecules.
This guide is structured into a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the selective Suzuki coupling of this compound?
A1: The selectivity in the Suzuki coupling of this compound is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is weaker and therefore more reactive towards the initial oxidative addition step in the palladium catalytic cycle compared to the stronger Carbon-Bromine (C-Br) bond.[1][2] This allows for a chemoselective approach where the iodine atom can be selectively replaced under milder reaction conditions, leaving the bromine atom available for a subsequent, different cross-coupling reaction under more forcing conditions.
Q2: Can I perform a one-pot, two-step Suzuki coupling to introduce two different aryl groups?
A2: Yes, a sequential, one-pot synthesis is a highly efficient method for creating unsymmetrical biaryl products from this compound.[1][3] The strategy involves:
-
First Coupling (at the C-I position): Performing the initial Suzuki coupling with the first arylboronic acid under conditions optimized for the more reactive C-I bond.
-
Second Coupling (at the C-Br position): Upon completion of the first reaction, the second arylboronic acid, and potentially a more robust catalyst system or higher temperature, are introduced to facilitate coupling at the less reactive C-Br site.[3]
Q3: What are the most critical parameters to control for achieving high selectivity and yield?
A3: The key parameters to optimize for a successful selective Suzuki coupling are:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For the initial C-I coupling, a standard catalyst like Pd(PPh₃)₄ may be sufficient. For the more challenging C-Br coupling, a more active catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands) might be necessary.
-
Base: The strength and solubility of the base are critical for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Solvent: The solvent system influences the solubility of reagents and the reaction rate. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.
-
Temperature: Lower temperatures generally favor selective coupling at the C-I position. Higher temperatures are often required for the subsequent C-Br coupling.
Troubleshooting Guides
Issue 1: Low or No Yield in the First Coupling (Mono-arylation at the C-I position)
-
Symptom: The starting material, this compound, remains largely unreacted.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. The formation of palladium black can indicate catalyst decomposition. Consider using a more active pre-catalyst. |
| Inappropriate Base | The chosen base may be too weak or insoluble. Switch to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered to maximize surface area. |
| Oxygen Contamination | The Pd(0) catalyst is sensitive to oxygen.[4] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Poor Quality Boronic Acid | Boronic acids can degrade over time. Use a fresh batch or purify the existing stock. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
Issue 2: Lack of Selectivity - Formation of Di-substituted Product in the First Step
-
Symptom: Significant amounts of the di-coupled product are observed alongside the desired mono-coupled product.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Reaction Temperature is Too High | High temperatures can promote the coupling at the less reactive C-Br bond. Reduce the reaction temperature. For the initial C-I coupling, start at a lower temperature (e.g., 70-80 °C) and monitor the reaction progress closely.[1] |
| Prolonged Reaction Time | Extended reaction times, even at moderate temperatures, can lead to the formation of the di-substituted product. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. |
| Highly Active Catalyst System | A very active catalyst system may not be necessary for the C-I coupling and could lead to over-reactivity. Consider using a less reactive catalyst, such as Pd(PPh₃)₄, for the first step. |
Issue 3: Stalled or Incomplete Second Coupling (at the C-Br position)
-
Symptom: The mono-arylated intermediate is not fully converted to the di-substituted product.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficiently Forcing Conditions | The C-Br bond is significantly less reactive than the C-I bond and requires more energy to activate. Increase the reaction temperature (e.g., to 100-110 °C).[1] |
| Catalyst Deactivation | The initial catalyst may have lost its activity. Add a fresh portion of a more robust catalyst, potentially with a bulky, electron-rich ligand (e.g., SPhos, XPhos), for the second step.[3] |
| Inappropriate Ligand | The ligand used for the first coupling may not be suitable for the more challenging C-Br bond activation. The addition of a more electron-rich and bulky ligand can facilitate the oxidative addition at the C-Br bond. |
Data Presentation
The following tables provide representative data for the selective Suzuki coupling of dihaloarenes, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Influence of Catalyst and Base on Mono-arylation Yield (Analogous Systems)
| Entry | Dihaloarene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-iodobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 80 | 6 | 92 |
| 2 | 2-Bromo-4-iodopyridine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 85 | 8 | 88 |
| 3 | 1-Bromo-4-iodobenzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene/H₂O | 75 | 4 | 95 |
Table 2: Conditions for Subsequent C-Br Coupling (Analogous Systems)
| Entry | Bromo-aryl Intermediate | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-4'-phenyl-1,1'-biphenyl | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 2-Bromo-4-aryl-pyridine | Pd₂(dba)₃/XPhos (3) | K₃PO₄ (3) | Toluene | 110 | 16 | 82 |
| 3 | 4-Bromo-alkynyl-benzene | Pd(PPh₃)₄ (5) | Cs₂CO₃ (3) | Toluene/EtOH/H₂O | 100 | 10 | 89 |
Experimental Protocols
Protocol 1: Selective Mono-arylation at the 2-Iodo Position
This protocol provides a general procedure for the selective Suzuki coupling of an arylboronic acid at the 2-iodo position of this compound.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Subsequent Arylation at the 5-Bromo Position (One-Pot Procedure)
This protocol outlines the continuation from Protocol 1 for a one-pot, two-step arylation.
-
Second Coupling Setup: After confirming the completion of the first coupling by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Reagent Addition: Under a positive flow of inert gas, add the second arylboronic acid (1.2 equiv.), additional base (e.g., K₃PO₄, 1.5 equiv.), and a more robust palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos, 2 mol%).
-
Reaction: Increase the reaction temperature to 100-110 °C and stir vigorously.
-
Monitoring: Monitor the disappearance of the mono-arylated intermediate by TLC or LC-MS (typically 12-24 hours).
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1 to isolate and purify the final di-substituted product.
Mandatory Visualizations
References
Preventing side reactions in Grignard formation with 5-Bromo-2-iodo-M-xylene
Welcome to the Technical Support Center for handling 5-Bromo-2-iodo-M-xylene in Grignard reactions. This resource is designed for researchers, scientists, and professionals in drug development to navigate the challenges of selectively forming a Grignard reagent from this dihalogenated aromatic compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you prevent side reactions and achieve high yields of the desired organometallic intermediate.
Understanding the Challenge: Selective Grignard Formation
The primary challenge in forming a Grignard reagent from this compound lies in the chemoselective activation of one carbon-halogen bond over the other. The reactivity of halogens in Grignard formation follows the order I > Br > Cl.[1][2] This inherent difference in reactivity is the key to selectively forming the Grignard reagent at the carbon-iodine bond while leaving the carbon-bromine bond intact.
Two principal strategies are employed to achieve this selectivity:
-
Direct Magnesium Insertion at Low Temperatures: By carefully controlling the reaction temperature, typically at or below 0°C, the preferential reaction of magnesium with the more labile C-I bond can be achieved.[3]
-
Halogen-Magnesium Exchange: This method utilizes a pre-formed Grignard reagent, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), to selectively exchange with the iodine atom.[4][5] This technique often provides higher selectivity and functional group tolerance.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Inactive magnesium surface due to oxide layer. 2. Presence of moisture in glassware or solvent. 3. Impurities in the starting material. | 1. Activate magnesium turnings by dry stirring under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. 2. Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents. 3. Purify the this compound before use. |
| Low yield of the desired iodo-Grignard reagent. | 1. Incomplete reaction. 2. Quenching of the Grignard reagent by moisture or other acidic protons. 3. Formation of Wurtz coupling side products (homocoupling of the starting material).[6][7] | 1. Ensure efficient stirring and allow for sufficient reaction time. 2. Maintain strict anhydrous and inert atmosphere conditions throughout the experiment. 3. Add the dihaloarene solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
| Formation of significant amounts of the bromo-Grignard or di-Grignard reagent. | 1. Reaction temperature is too high, leading to reaction at the C-Br bond. 2. Prolonged reaction time after the formation of the iodo-Grignard is complete. 3. Use of highly activated magnesium. | 1. Maintain a low reaction temperature (e.g., -20°C to 0°C) for direct insertion. 2. Monitor the reaction progress by GC analysis of quenched aliquots and stop the reaction once the starting material is consumed. 3. Consider using standard magnesium turnings instead of highly reactive forms if over-reactivity is an issue. For higher selectivity, the halogen-magnesium exchange method is recommended. |
| Reaction mixture turns dark brown or black. | 1. Decomposition of the Grignard reagent. 2. Formation of finely divided metal from side reactions. 3. Presence of impurities in the magnesium or the aryl halide. | 1. Ensure the reaction temperature is well-controlled. 2. This can sometimes be normal; however, if accompanied by low yield, consider optimizing reaction conditions. 3. Use high-purity reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the selective Grignard formation from this compound?
A1: The chemoselectivity is based on the difference in bond dissociation energies of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is weaker and therefore more reactive towards oxidative insertion by magnesium than the stronger Carbon-Bromine (C-Br) bond. This allows for the selective formation of the Grignard reagent at the 2-position (originally bearing iodine).[1][8]
Q2: Why are anhydrous conditions so critical for this reaction?
A2: Grignard reagents are potent bases and will react readily with any protic species, including trace amounts of water. This reaction is much faster than the desired Grignard formation and will "quench" the reagent as it forms, leading to a significant reduction in yield. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
Q3: Which solvent is best for this selective Grignard formation?
A3: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent. It effectively solvates and stabilizes the Grignard reagent. Anhydrous diethyl ether can also be used, but THF is often superior for Grignard formations from aryl halides.
Q4: How can I confirm the selective formation of the iodo-Grignard reagent?
A4: The most reliable method is to take a small aliquot from the reaction mixture, quench it with an electrophile (e.g., iodine or an aldehyde), and analyze the product mixture by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the products.
Q5: What are the main side reactions to be aware of?
A5: The primary side reactions are the formation of the di-Grignard reagent (reaction at both C-I and C-Br bonds) and Wurtz-type coupling, where the formed Grignard reagent reacts with the starting aryl halide to form a dimer.[6][7] Careful control of reaction conditions, particularly temperature and addition rate, is crucial to minimize these side reactions.
Data Presentation
The following table summarizes expected yields and selectivity for the formation of the Grignard reagent from dihaloaromatic compounds under different conditions. While specific data for this compound is not extensively published, the data for analogous compounds provides a strong indication of expected outcomes.
| Method | Substrate | Conditions | Yield of Mono-Grignard (%) | Selectivity (Iodo:Bromo) | Reference |
| Direct Mg Insertion | 2-Iodo-5-bromotoluene | THF, 0°C | ~85-95% | High (specific ratio not reported) | General knowledge[1] |
| Direct Mg Insertion | 2-Iodo-5-butylfuran | THF, rt | >90% | High (specific ratio not reported) | [1] |
| Halogen-Mg Exchange | Aryl Iodides | i-PrMgCl·LiCl, THF, -20°C to 0°C | >90% | Excellent | [4][5] |
| Halogen-Mg Exchange | Aryl Bromides | i-PrMgCl·LiCl, THF, 25°C | ~80-95% | N/A | [4][5] |
Experimental Protocols
Protocol 1: Selective Grignard Formation via Direct Magnesium Insertion
This protocol is designed to favor the reaction at the carbon-iodine bond by maintaining a low reaction temperature.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal, as initiator)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser connected to an inert gas line, a dropping funnel, and a thermometer. Flame-dry all glassware under vacuum and cool under a stream of inert gas.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium. Allow the flask to cool.
-
Initiation: Add enough anhydrous THF to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (~10%) of the aryl halide solution to the magnesium suspension. Gentle warming may be necessary to initiate the reaction, indicated by the disappearance of the iodine color and the appearance of a cloudy solution.
-
Grignard Reagent Formation: Once the reaction has initiated, cool the flask to -10°C to 0°C using a suitable cooling bath. Slowly add the remaining solution of this compound from the dropping funnel, maintaining the internal temperature below 5°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. The reaction progress can be monitored by GC analysis of quenched aliquots.
-
Quantification and Use: The concentration of the resulting Grignard reagent should be determined by titration before use in subsequent steps.
Protocol 2: Selective Grignard Formation via Iodine-Magnesium Exchange
This protocol utilizes a pre-formed Grignard reagent to achieve high selectivity.
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) solution in THF (commercially available or prepared in situ)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet.
-
Reaction Setup: Under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction flask and cool to -20°C.
-
Halogen-Magnesium Exchange: Slowly add the i-PrMgCl·LiCl solution (1.05 equivalents) dropwise to the cooled solution of the aryl dihalide, maintaining the temperature below -15°C.
-
Reaction Completion: Stir the reaction mixture at -20°C for 1-2 hours. The completion of the exchange can be monitored by GC analysis of quenched aliquots.
-
Use of the Grignard Reagent: The resulting solution of the desired Grignard reagent is ready for use in subsequent reactions.
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the process, the following diagrams illustrate the key reaction pathways and a troubleshooting workflow.
Caption: Reaction pathways for Grignard formation.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-2-iodo-M-xylene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromo-2-iodo-M-xylene.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, a compound often synthesized via a Sandmeyer reaction from 4-bromo-2,6-dimethylaniline.
Issue 1: Low Yield of Purified Product
| Potential Cause | Recommended Action |
| Incomplete Reaction: The Sandmeyer reaction did not proceed to completion, leaving a significant amount of the starting material, 4-bromo-2,6-dimethylaniline. | Monitor the reaction progress using Thin Layer Chromatography (TLC) before workup. Ensure complete consumption of the starting amine. |
| Product Loss During Extraction: The product is partially lost in the aqueous phase during the workup. | Use a non-polar organic solvent like diethyl ether or ethyl acetate for extraction. Perform multiple extractions (at least 3x) to ensure complete recovery from the aqueous layer. |
| Sub-optimal Recrystallization Conditions: The chosen solvent system for recrystallization is not ideal, leading to poor crystal formation and recovery. | Experiment with different solvent systems. A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexane, heptane) is often effective. Start with a hot, saturated solution and allow it to cool slowly. |
| Product Adsorption on Silica Gel: During column chromatography, the product may irreversibly adsorb to the silica gel. | While less common for non-polar compounds, if suspected, try deactivating the silica gel with a small amount of triethylamine in the eluent or use a less acidic stationary phase like alumina. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Removal Strategy |
| 4-bromo-2,6-dimethylaniline (Starting Material) | Can be detected by TLC as a more polar spot compared to the product. | Column Chromatography: Use a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to separate the less polar product from the more polar starting material. Acid Wash: During workup, wash the organic layer with dilute HCl to protonate and remove the basic amine. |
| Biaryl Byproducts | These are typically less polar than the desired product and may appear as spots with higher Rf values on TLC. | Column Chromatography: Careful column chromatography with a non-polar eluent should allow for the separation of these less polar impurities. |
| Phenolic Impurities (e.g., 4-bromo-2,6-dimethylphenol) | Formed by the reaction of the diazonium salt with water. These are more polar than the desired product. | Base Wash: During workup, wash the organic layer with a dilute NaOH solution to deprotonate and remove the acidic phenol. Column Chromatography: The polar nature of phenols allows for easy separation on silica gel. |
| Unidentified Colored Impurities | Often arise from side reactions of the diazonium salt. | Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon, followed by filtration through celite. Recrystallization: This is often very effective at removing colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure this compound?
A1: Pure this compound is typically a white to off-white or light yellow solid at room temperature. It has a reported melting point of around 42 °C.[1]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is advisable to prevent potential degradation.
Q3: How can I monitor the purification process effectively?
A3: Thin Layer Chromatography (TLC) is an indispensable tool. Use a non-polar mobile phase, such as hexane or a mixture of hexane and ethyl acetate (e.g., 95:5), to monitor the progress of your purification. The product, being relatively non-polar, should have a moderate Rf value, while more polar impurities will remain closer to the baseline.
Q4: My purified product shows signs of decomposition over time. What could be the cause?
A4: Aryl iodides can be sensitive to light and air, which can lead to the slow liberation of iodine, causing discoloration. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help minimize degradation.
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.
-
Solvent Selection: A mixed solvent system of ethyl acetate and n-hexane is a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel containing a small plug of cotton or filter paper.
-
Crystallization: Slowly add hot n-hexane to the hot ethyl acetate solution until the solution becomes slightly turbid. Add a few drops of hot ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold n-hexane.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Estimated Value |
| Solvent Ratio (Ethyl Acetate:n-Hexane) | Start with 1:3 to 1:5 (v/v) |
| Expected Recovery | 70-90% |
| Expected Purity | >98% |
Column Chromatography of this compound
This protocol is designed for the purification of this compound from common impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: Start with 100% hexane and gradually increase the polarity by adding small amounts of ethyl acetate (e.g., up to 5%). The optimal eluent system should provide an Rf value of approximately 0.3 for the product on TLC.
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane or Hexane/Ethyl Acetate (99:1 to 95:5) |
| Estimated Rf of Product | ~0.3 in Hexane/Ethyl Acetate (98:2) |
| Expected Purity | >99% |
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: Catalyst Deactivation in Reactions of 5-Bromo-2-iodo-M-xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and related issues encountered during chemical reactions involving 5-Bromo-2-iodo-M-xylene.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?
A1: Low or no conversion can stem from several factors related to catalyst deactivation, especially given the di-halogenated nature of the substrate. The primary causes include:
-
Palladium Black Formation: The active Pd(0) catalyst can agglomerate into inactive palladium black, particularly at elevated temperatures. This is a common deactivation pathway in cross-coupling reactions.[1]
-
Ligand Degradation: Phosphine ligands, often used to stabilize the palladium catalyst, can degrade under reaction conditions, leading to the formation of inactive palladium species.[1]
-
Inefficient Oxidative Addition: While the Carbon-Iodine bond is highly reactive, subsequent reaction at the more stable Carbon-Bromine bond can be challenging. The conditions required for the second coupling might lead to catalyst decomposition before the reaction can proceed.
-
Catalyst Poisoning: Impurities in reagents or solvents, such as sulfur or other coordinating species, can irreversibly bind to the palladium center and inhibit its catalytic activity.[2][3] Ensure all reagents are of high purity and solvents are appropriately dried and degassed.
Q2: My reaction starts, coupling at the iodine position, but then stalls before reacting at the bromine position. What is the likely cause?
A2: This is a classic sign of catalyst deactivation occurring during the reaction. The initial, more facile coupling at the reactive C-I bond proceeds as expected, but the catalyst loses its activity before the more demanding C-Br bond can be activated. Potential causes include:
-
Gradual Catalyst Decomposition: The active catalytic species may be slowly degrading over the course of the reaction due to thermal instability.[1]
-
Product Inhibition: The mono-coupled product may coordinate to the palladium center, inhibiting further catalytic cycles at the second position.
-
Change in Reaction Conditions: A gradual consumption of the base or a change in the solvent composition due to evaporation can alter the reaction environment and deactivate the catalyst.[1]
Q3: I see a black precipitate forming in my reaction vessel. What is it and is it a problem?
A3: The black precipitate is typically palladium black, which is composed of agglomerated, inactive palladium nanoparticles.[3] Its formation is a strong indicator of catalyst deactivation. While the appearance of some black solid is common in many successful cross-coupling reactions, rapid and extensive precipitation, especially early in the reaction, often correlates with poor catalyst stability and will likely lead to incomplete conversion. This agglomeration severely reduces the available active surface area of the catalyst.[2]
Q4: How can I prevent catalyst deactivation when working with this compound?
A4: Preventing deactivation is key, especially for achieving di-substitution. Consider the following strategies:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium center, prevent agglomeration, and facilitate the more difficult oxidative addition at the C-Br bond.
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[1] Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and use properly degassed solvents.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate both ligand degradation and palladium agglomeration.[1][2]
-
Reagent Purity: Use high-purity reagents and solvents to avoid introducing catalyst poisons.[3]
-
Catalyst Loading: In some cases, a slightly higher initial catalyst loading can help drive the reaction to completion before significant deactivation occurs.[1]
Q5: Is it possible to reactivate a catalyst that has been deactivated?
A5: In some cases, reactivation is possible, depending on the deactivation mechanism. If deactivation is due to the reduction of the active Pd(II) species to inactive Pd(0) aggregates, re-oxidation can restore activity. For instance, treatment with a mild oxidizing agent like benzoquinone has been shown to re-oxidize inactive Pd(0) to the active Pd(II) state.[4][5] However, if deactivation is caused by irreversible poisoning or significant ligand degradation, regeneration may not be effective.
Troubleshooting Guide
This table provides a quick reference for troubleshooting common issues.
| Observed Problem | Probable Cause | Suggested Solution(s) |
| Low or no product yield | Catalyst inactivity or rapid deactivation. | - Screen different, more robust ligands (e.g., bulky phosphines, NHCs).- Verify the purity of all reagents and solvents.- Ensure a strictly inert atmosphere. |
| Reaction stops after mono-coupling | Catalyst deactivation before the second coupling. | - Increase catalyst loading.- Use a more active catalyst system designed for aryl bromides.- Optimize reaction temperature and time. |
| Black precipitate forms early | Palladium black formation (agglomeration). | - Lower the reaction temperature.- Use stabilizing ligands.- Ensure proper mixing to avoid localized high concentrations. |
| Inconsistent results between batches | Variability in reagent purity or reaction setup. | - Standardize reagent sources and purification methods.- Ensure consistent inert atmosphere and moisture exclusion techniques.[2] |
Experimental Protocols
General Protocol for a Sequential Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and should be optimized for specific coupling partners.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.
-
Reagent Addition: Add this compound (1.0 equiv), the first boronic acid (1.1 equiv for the iodo position), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water mixture) via syringe.
-
First Coupling: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Second Coupling: After cooling to room temperature, add the second boronic acid (1.2 equiv for the bromo position) and additional base if necessary.
-
Heating: Re-heat the mixture to a potentially higher temperature (e.g., 100-110 °C) and monitor for the formation of the di-substituted product.
-
Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layers are then combined, dried, and concentrated. The product is purified by column chromatography.
Visualizations
Catalyst Deactivation Pathways
Caption: Major pathways for palladium catalyst deactivation.
Troubleshooting Workflow for Catalyst Deactivation
Caption: Troubleshooting workflow for poor reaction performance.
Logical Flow for Sequential Cross-Coupling
Caption: Logical workflow for sequential cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Regioselectivity in Reactions of 5-Bromo-2-iodo-m-xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of chemical reactions involving 5-Bromo-2-iodo-m-xylene.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining the regioselectivity in reactions of this compound?
A1: The primary factor is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, as well as to metal-halogen exchange with organolithium or Grignard reagents. This inherent reactivity difference allows for selective functionalization at the 2-position (the site of the iodine atom).
Q2: Which position on the this compound ring is expected to react first in most cross-coupling reactions?
A2: The 2-position, which is substituted with iodine, is the more reactive site. In palladium-catalyzed reactions such as Suzuki, Sonogashira, and Stille couplings, the oxidative addition of the palladium catalyst to the C-I bond occurs preferentially under controlled conditions.
Q3: Is it possible to achieve a reaction at the 5-position (bromine-substituted) while leaving the 2-position (iodine-substituted) intact?
A3: This is generally very challenging due to the higher reactivity of the C-I bond. Achieving selectivity for the C-Br bond would require specialized catalytic systems or protecting group strategies that are not standard practice. For most applications, sequential functionalization, reacting the C-I bond first, is the most practical approach.
Q4: How can I confirm the regioselectivity of my reaction?
A4: The regioselectivity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), which will show distinct chemical shifts and coupling patterns for the protons and carbons on the aromatic ring depending on the position of substitution. Mass spectrometry can confirm the molecular weight of the product.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille)
Problem: A mixture of products is obtained, indicating reaction at both the C-I and C-Br positions, or a significant amount of the di-substituted product is formed when mono-substitution is desired.
| Potential Cause | Recommended Solution |
| Reaction Temperature is Too High | High temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity. Solution: Perform the reaction at a lower temperature. For Suzuki and Sonogashira couplings, starting at room temperature or slightly elevated temperatures (e.g., 40-60 °C) is recommended. |
| Incorrect Catalyst or Ligand Choice | The choice of palladium catalyst and phosphine ligand is crucial for controlling reactivity and selectivity. Bulky and electron-rich ligands can enhance the selectivity for the C-I bond. |
| Prolonged Reaction Time | Extended reaction times, especially at elevated temperatures, can lead to the slower reaction at the C-Br bond proceeding to a significant extent. Solution: Monitor the reaction progress closely using TLC or GC-MS and stop the reaction once the starting material is consumed or the desired mono-substituted product is maximized. |
| Stoichiometry of Reagents | Using a large excess of the coupling partner can drive the reaction towards di-substitution. Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) of the coupling partner for mono-substitution. |
Issue 2: Difficulty in Selective Grignard Reagent Formation or Lithium-Halogen Exchange
Problem: Attempting to form a Grignard reagent or perform a lithium-halogen exchange results in a mixture of organometallic species or unwanted side reactions.
| Potential Cause | Recommended Solution |
| Reaction Temperature is Too High | Similar to cross-coupling, higher temperatures can lead to reaction at the less reactive C-Br bond. Solution: For lithium-halogen exchange, it is critical to perform the reaction at very low temperatures, typically between -78 °C and -100 °C, to ensure selective exchange at the C-I bond. |
| Slow Addition of Reagent | A high local concentration of the organolithium reagent can lead to side reactions. Solution: Add the organolithium reagent (e.g., n-BuLi) slowly and dropwise to the solution of this compound at low temperature. |
| Inappropriate Solvent | The choice of solvent can influence the rate and selectivity of the metal-halogen exchange. Solution: Anhydrous tetrahydrofuran (THF) or diethyl ether are commonly used and effective solvents for these transformations. |
| Side Reactions with Electrophile | If the newly formed organometallic species is not trapped efficiently, it can lead to side reactions. Solution: Add the electrophile to the reaction mixture at low temperature as soon as the metal-halogen exchange is complete. |
Data Presentation
The following table summarizes the expected regioselectivity for common reactions with this compound based on established principles of chemical reactivity. The selectivity is expressed as the anticipated major product resulting from the preferential reaction at the more reactive C-I bond.
| Reaction | Coupling Partner/Reagent | Catalyst/Conditions | Expected Major Product | Expected Regioselectivity |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 60-80 °C | 5-Bromo-2-aryl-m-xylene | High (Reaction at C-I) |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N, THF, RT-50 °C | 5-Bromo-2-(alkynyl)-m-xylene | High (Reaction at C-I) |
| Stille Coupling | Organostannane | Pd(PPh₃)₄, LiCl, Toluene, 80-100 °C | 5-Bromo-2-organo-m-xylene | High (Reaction at C-I) |
| Lithium-Halogen Exchange | n-Butyllithium | THF or Et₂O, -78 °C to -100 °C | 2-Lithio-5-bromo-m-xylene | High (Exchange at C-I) |
| Grignard Formation | Magnesium turnings | THF, reflux | 2-Magnesio-5-bromo-m-xylene | Moderate to High (Reaction at C-I) |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol is for the selective coupling of an arylboronic acid at the 2-position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 5:1 ratio of toluene to water).
-
Stir the mixture at 60-80 °C and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Regioselective Lithium-Halogen Exchange and Trapping with an Electrophile
This protocol describes the selective formation of an aryllithium species at the 2-position and its subsequent reaction with an electrophile.
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, 1.2 eq)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add a solution of the electrophile in anhydrous THF dropwise, again maintaining the low temperature.
-
Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Workflow for Regioselective Suzuki Coupling.
Caption: Key Factors for Achieving High Regioselectivity.
Low yield in Sonogashira coupling of 5-Bromo-2-iodo-M-xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low yields in the Sonogashira coupling of 5-Bromo-2-iodo-M-xylene.
Troubleshooting Guide: Low Yield in Sonogashira Coupling of this compound
Low yields in the Sonogashira coupling of this compound can arise from several factors, including issues with catalyst activity, reaction conditions, reagent quality, and inherent substrate reactivity. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Initial Assessment Workflow
The following workflow can help diagnose the potential cause of a low-yielding reaction.
Caption: Initial troubleshooting workflow for low-yield Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a low yield of the desired product. What are the most common causes?
A1: Low yields in the Sonogashira coupling of dihaloarenes like this compound can stem from several factors. Given the higher reactivity of the C-I bond compared to the C-Br bond, the primary expectation is selective coupling at the iodine position.[1] Common issues include:
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Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and impurities, leading to the formation of inactive palladium black.[2]
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Insufficiently Reactive Conditions: While the C-I bond is more reactive, the specific steric and electronic environment of this compound might require more forcing conditions than anticipated.
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Poor Reagent Quality: Impurities in the alkyne, solvent, or base can poison the catalyst. The amine base, if not fresh, can also be a source of problems.[3]
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Side Reactions: The most common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst in the presence of oxygen.[1][4]
Q2: I am observing the formation of palladium black in my reaction flask. What does this mean and how can I prevent it?
A2: The formation of a black precipitate, known as palladium black, indicates that the soluble Pd(0) catalyst has agglomerated and precipitated out of solution, leading to a loss of catalytic activity.[2] This can be caused by:
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Presence of Oxygen: It is critical to ensure the reaction is performed under strictly anaerobic conditions. Solvents and amine bases must be thoroughly degassed.[1][3]
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High Temperatures: While heating can be necessary for less reactive halides, excessive temperatures can accelerate catalyst decomposition.[5]
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Inappropriate Solvent: The choice of solvent can significantly impact catalyst stability and reaction rate.[6]
Troubleshooting Steps:
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Improve Degassing: Use techniques like freeze-pump-thaw cycles for solvents or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3]
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Use Fresh Reagents: Ensure the palladium catalyst, copper co-catalyst, and ligands are from a reliable source and have been stored correctly.
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Optimize Temperature: If heating, try running the reaction at a lower temperature for a longer period.
Q3: I am seeing a significant amount of a side product that appears to be a dimer of my alkyne. How can I minimize this?
A3: This side product is a result of Glaser coupling, the oxidative homocoupling of your terminal alkyne. This is a very common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[1][4]
Strategies to Minimize Homocoupling:
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Strict Anaerobic Conditions: As with preventing palladium black, rigorous exclusion of oxygen is the primary method to suppress Glaser coupling.
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Copper-Free Conditions: The most direct way to avoid this side reaction is to perform the reaction under copper-free conditions. This often requires a more active palladium catalyst system and may necessitate higher temperatures or longer reaction times.[1][4]
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Use of a Co-solvent: Sometimes, using a co-solvent along with the amine base can help to minimize side reactions.
Q4: The reaction seems to stop before all the this compound is consumed. What could be the cause?
A4: This often points to catalyst deactivation before the reaction reaches completion.[3] Besides the formation of palladium black, other causes could include:
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Ligand Degradation: Phosphine ligands can be susceptible to oxidation. Using fresh, high-purity ligands is important.
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Inhibitors: Impurities in the starting materials or solvent can act as catalyst poisons.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting a stalled Sonogashira reaction.
Data Presentation: Reaction Parameter Optimization
The following table provides typical starting points and optimization ranges for the Sonogashira coupling of an aryl iodide. Given the presence of the less reactive bromide on the same molecule, some optimization may be necessary.
| Parameter | Typical Range | Notes for this compound |
| Palladium Catalyst | 0.5 - 5 mol% | Start with 1-2 mol%. Common choices include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[2][7] |
| Copper(I) Co-catalyst | 1 - 10 mol% | Typically CuI. Omit for copper-free protocols to avoid homocoupling.[2][4] |
| Ligand | 1 - 10 mol% | PPh₃ is common. For challenging couplings, consider more electron-rich and bulky ligands like XPhos or cataCXium A.[4][8] |
| Base | 2 - 10 eq or as solvent | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common. Must be anhydrous and degassed.[2][9] |
| Solvent | 0.1 - 0.5 M | THF, DMF, Dioxane, or the amine base itself. Polarity can influence the reaction.[6][10] |
| Temperature | Room Temp. to 100 °C | Coupling at the C-I bond should proceed at or slightly above room temperature. Higher temperatures risk reaction at the C-Br bond and catalyst decomposition.[1][5] |
| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent catalyst deactivation and Glaser coupling.[1] |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol provides a starting point for the reaction. All glassware should be oven-dried and cooled under an inert atmosphere.
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Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.04 eq.).[3]
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Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the degassed amine base (e.g., triethylamine, 3.0 eq.) via syringe.
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Stirring: Stir the mixture for 5 minutes at room temperature.
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Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise via syringe.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC/MS. If no reaction occurs, gradually increase the temperature (e.g., to 40-60 °C).
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Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water or brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Note: For copper-free conditions, simply omit the CuI from the reaction setup. A more active palladium catalyst system may be required.[4]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. books.lucp.net [books.lucp.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Removal of Palladium Catalyst from 5-Bromo-2-iodo-M-xylene Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 5-Bromo-2-iodo-M-xylene.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium from my reaction product?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA and EMA due to its potential toxicity. Furthermore, palladium residues can interfere with downstream synthetic steps and biological assays, leading to unreliable results and potential catalyst poisoning in subsequent reactions.[1]
Q2: What are the most common forms of palladium residue I might encounter in my reaction mixture?
A2: Palladium residues can exist in several forms:
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Heterogeneous Pd(0): Insoluble palladium black or palladium on a solid support (e.g., Pd/C).
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Homogeneous (Soluble) Pd(0) and Pd(II) species: These are soluble complexes of palladium with ligands (e.g., phosphines) or the product itself.
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Colloidal Palladium: Fine, suspended particles of palladium that may pass through standard filters.[2][3]
Q3: How do I choose the right palladium removal method for my this compound reaction?
A3: The optimal method depends on the form of the palladium residue, the desired level of purity, the scale of your reaction, and the properties of your product. A decision-making workflow is provided below to guide your selection. Generally, a combination of methods is often employed for highly efficient removal.[1][4]
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are materials that selectively bind to palladium, facilitating its removal from the reaction mixture. They are typically solid-supported materials with functional groups that have a high affinity for palladium, such as thiols, amines, or phosphines. The scavenger-palladium complex is then removed by filtration.[3][4]
Q5: Can the bromo- and iodo- substituents on my xylene product affect the choice of removal method?
A5: While the halogen substituents themselves do not typically interfere with common palladium removal techniques like filtration or scavenging, the overall properties of your product (solubility, polarity, stability) will influence the choice of solvents and purification methods. For instance, the polarity of your product will determine the appropriate solvent system for chromatography or extraction.
Troubleshooting Guides
Problem 1: High levels of palladium remain after filtration through Celite.
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Symptom: The filtrate is gray or black, or analysis (e.g., ICP-MS) shows significant palladium content.
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Possible Cause 1: Soluble Palladium Species. Standard filtration is only effective for removing heterogeneous palladium (e.g., Pd black).[2]
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Possible Cause 2: Colloidal Palladium. Fine palladium particles may be passing through the Celite bed.[3]
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Solution 1: Use a finer filter aid or a membrane filter (e.g., 0.45 µm PTFE).
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Solution 2: Treat the solution with activated carbon, which can adsorb colloidal palladium, followed by filtration through Celite.[4]
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Possible Cause 3: Improper Filtration Technique.
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Solution: Ensure the Celite bed is 1-2 cm thick and well-compacted. Pre-wetting the Celite pad with the filtration solvent can improve its efficacy.[4]
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Problem 2: Low product recovery after using a palladium scavenger.
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Symptom: The yield of the desired product is significantly lower than expected.
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Possible Cause: Product Adsorption onto the Scavenger. Some scavengers, particularly activated carbon, can adsorb the product along with the palladium.[3]
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Solution 1: Reduce the amount of scavenger used. Perform small-scale trials to determine the minimum amount of scavenger required for effective palladium removal.
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Solution 2: Thoroughly wash the scavenger with fresh solvent after filtration to recover any adsorbed product.
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Solution 3: Switch to a more selective scavenger. Silica-based scavengers are often more selective than activated carbon.[3]
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Problem 3: The chosen scavenger is ineffective.
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Symptom: Palladium levels remain high even after treatment with a scavenger.
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Possible Cause 1: Incorrect Scavenger for the Palladium Species. Different scavengers have varying affinities for different oxidation states of palladium (Pd(0) vs. Pd(II)). Thiol-based scavengers are generally effective for Pd(II).[4]
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Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one for your specific reaction.
-
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Possible Cause 2: Insufficient Scavenging Time or Temperature.
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Solution: Increase the stirring time and/or temperature. Scavenging efficiency often improves with longer reaction times and moderate heating (e.g., 40-60 °C).[6]
-
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Possible Cause 3: Scavenger Deactivation.
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Solution: Ensure that the reaction mixture is compatible with the scavenger. Some scavengers may be sensitive to acidic or basic conditions.
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Data Presentation: Efficiency of Palladium Scavengers
The following table summarizes the efficiency of various palladium scavengers from different studies. This data can help guide your selection of a suitable scavenger.
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions | Reference |
| MP-TMT (microporous polystyrene-bound TMT) | 330 | 7 | >97 | 0.20 wt, DMF, overnight | [7] |
| Darco KB-B (Activated Carbon) | 300 | < 1 | >99.6 | 0.2 wt, THF, 45 °C, 18 h | [7] |
| SiliaMetS® Thiol | 547 | ~27 | ~95 | Flow chemistry, 0.50 mL/min | [8] |
| Nuchar AquaGuard (Activated Carbon) | 9100 | 6450 | 28 | Used alone | [6] |
| Nuchar AquaGuard + 1,2-ethanedithiol | 9100 | < 273 | >97 | Binary system | [6] |
| Polystyrene-bound TMT | 1550 | 3 | >99.8 | Not specified | [6] |
| Polychelated Resin (PCR-B2) | 328 | 4 | 98.8 | Recirculation | [6] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium by Filtration through Celite
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Preparation of Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm layer of Celite and gently press to create a compact bed.
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Pre-wetting: Pour a small amount of the reaction solvent through the Celite pad to wet it and ensure it is properly settled.
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Dilution: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.
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Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite bed. Apply gentle vacuum to facilitate filtration.
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Washing: Wash the Celite pad with fresh solvent to ensure complete recovery of the product.
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Collection: The collected filtrate contains the product, free from heterogeneous palladium.[4]
Protocol 2: Palladium Removal Using Activated Carbon
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Addition of Carbon: To the crude reaction mixture (after initial workup if necessary), add activated carbon (typically 5-10 wt% relative to the crude product).
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Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40 °C) for 2-12 hours.
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Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
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Washing and Concentration: Wash the Celite/carbon cake with fresh solvent and concentrate the combined filtrates to obtain the product.[1]
Protocol 3: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
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Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate, DCM).
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Scavenger Addition: Add the silica-based scavenger (typically 4-8 molar equivalents relative to the initial palladium catalyst).[6]
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Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1-18 hours. The optimal time and temperature should be determined experimentally.[6]
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Filtration: Filter the mixture through a pad of Celite or a suitable filter to remove the solid scavenger.
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Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
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Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: A general experimental workflow for the removal of palladium catalyst.
Caption: A decision tree for troubleshooting common palladium removal issues.
References
Characterization of byproducts in 5-Bromo-2-iodo-M-xylene reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-iodo-m-xylene in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant amounts of a homocoupling byproduct in my Suzuki-Miyaura reaction with this compound. What is the likely cause and how can I minimize it?
A1: Homocoupling of the boronic acid reagent is a common side reaction in Suzuki-Miyaura couplings.[1] This is often exacerbated by the presence of oxygen.[1] The likely byproduct is a biaryl derived from your boronic acid.
Troubleshooting Steps:
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Degassing: Ensure your reaction mixture (solvent, reagents) is thoroughly degassed before adding the palladium catalyst. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) are crucial.
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Base Selection: The choice and amount of base can influence selectivity. Using a weaker base or a stoichiometric amount may favor the cross-coupling pathway over homocoupling.[2]
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Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
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Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling. Consider screening different phosphine ligands or using a pre-formed palladium(0) catalyst.
Q2: My reaction is resulting in a significant amount of 3-Bromo-m-xylene, where the iodine has been replaced by hydrogen. What is this byproduct and how can I prevent its formation?
A2: This byproduct is the result of a dehalogenation (specifically, deiodination) side reaction.[3][4][5][6] In palladium-catalyzed reactions, hydrodehalogenation can occur where a hydrogen atom replaces the halogen on the aromatic ring.[3] This is often facilitated by the presence of a hydrogen source, which can be the solvent (e.g., alcohols), water, or even the phosphine ligands.[3][4]
Troubleshooting Steps:
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Solvent Choice: If using an alcohol or a solvent mixture containing water, consider switching to an anhydrous aprotic solvent like dioxane or toluene.
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Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried to minimize the presence of water.
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Base Selection: Strong bases can sometimes promote dehalogenation.[4] If using a strong base like NaOtBu, consider a weaker inorganic base such as K₂CO₃ or Cs₂CO₃.
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Ligand Effect: The nature of the phosphine ligand can influence the extent of dehalogenation.[3] Experimenting with different ligands may be necessary.
Q3: I am trying to perform a selective reaction at the iodine position of this compound, but I am seeing byproducts from reaction at the bromine position as well. How can I improve selectivity?
A3: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards oxidative addition to a palladium(0) catalyst.[7] This inherent difference in reactivity is the basis for selective functionalization. However, under forcing conditions (e.g., high temperatures, long reaction times), reactivity at the C-Br bond can occur.
Troubleshooting Steps:
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Control Reaction Temperature: Lowering the reaction temperature is the most critical parameter for enhancing selectivity.[7]
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC-MS) and quench the reaction as soon as the starting material is consumed to prevent subsequent reaction at the bromine position.
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Catalyst Loading: Using a lower catalyst loading can sometimes improve selectivity.
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Choice of Coupling Partner: Highly reactive coupling partners may require milder conditions to maintain selectivity.
Q4: In my Sonogashira coupling, I am observing a significant amount of a diyne byproduct from the homocoupling of my terminal alkyne. How can I suppress this?
A4: The copper(I) co-catalyst in Sonogashira reactions can promote the oxidative homocoupling of terminal alkynes (Glaser coupling), leading to diyne byproducts.[8]
Troubleshooting Steps:
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Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several methods exist that utilize specific ligands or additives to facilitate the reaction without a copper co-catalyst.[9]
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Minimize Oxygen: As with Suzuki homocoupling, ensure the reaction is performed under strictly anaerobic conditions.
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Controlled Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, disfavoring the homocoupling pathway.
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Amine Base/Solvent: The choice of amine base can influence the rate of Glaser coupling. Using a less sterically hindered amine or a different solvent system may be beneficial.
Quantitative Data Summary
The following table summarizes expected outcomes and potential byproduct formation in typical cross-coupling reactions with this compound, based on the differential reactivity of aryl halides.
| Reaction Type | Target Product | Common Byproducts | Key Factors Influencing Byproduct Formation |
| Suzuki-Miyaura | 5-Bromo-2-(aryl)-m-xylene | Aryl-Aryl Homocoupling, 3-Bromo-m-xylene (Deiodination) | Oxygen presence, base strength, reaction temperature, water content[1][2][3] |
| Sonogashira | 5-Bromo-2-(alkynyl)-m-xylene | Alkyne-Alkyne Homocoupling (Diyne), 3-Bromo-m-xylene (Deiodination) | Copper(I) co-catalyst, oxygen presence, amine base[8][9] |
| Buchwald-Hartwig | 5-Bromo-2-(amino)-m-xylene | 3-Bromo-m-xylene (Deiodination), Di-amination at high temperatures | Reaction temperature, base strength, ligand choice |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the Iodine Position:
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To a dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
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Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Add degassed solvent (e.g., Dioxane/H₂O mixture).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
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Heat the reaction mixture at a controlled temperature (e.g., 50-80 °C) and monitor by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: Byproduct formation pathways in the Suzuki-Miyaura reaction of this compound.
Caption: Common byproducts in the Sonogashira coupling of this compound.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. books.lucp.net [books.lucp.net]
- 9. researchgate.net [researchgate.net]
Impact of solvent on 5-Bromo-2-iodo-M-xylene reactivity
Welcome to the technical support center for 5-Bromo-2-iodo-M-xylene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments. The content is structured in a question-and-answer format to directly address specific issues related to the impact of solvents on the reactivity of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for reactions with this compound?
A1: When selecting a solvent, the key factors to consider are:
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Reaction Type: Different reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Grignard formation) have different optimal solvent requirements based on their mechanisms.
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Reagent and Substrate Solubility: All components of the reaction mixture should remain sufficiently soluble to ensure a homogenous reaction.
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Desired Selectivity: The choice of solvent can influence whether the reaction occurs at the more reactive C-I bond or the C-Br bond. The C-I bond is weaker and generally more reactive in processes like oxidative addition to a palladium catalyst.[1]
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Reaction Temperature: The solvent's boiling point must be appropriate for the required reaction temperature.
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Moisture and Air Sensitivity: Many reactions involving organometallic intermediates require anhydrous and anaerobic conditions, dictating the use of dry, degassed solvents.[2][3]
Q2: I am observing low reactivity or no reaction. What is a common solvent-related cause?
A2: A common cause for low reactivity is the use of an inappropriate solvent that either fails to dissolve the reactants or does not adequately support the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, the solvent's polarity and coordinating ability are crucial for stabilizing the active catalyst and intermediates.[4][5] If you experience low reactivity, consider switching to a solvent class known to be effective for that specific reaction type (see tables below). Ensure the solvent is anhydrous and properly degassed, as water and oxygen can deactivate the catalyst and reagents.[2][3]
Q3: How does solvent choice affect the chemoselectivity between the iodine and bromine atoms in this compound?
A3: The reactivity of aryl halides in many catalytic reactions follows the order I > Br >> Cl.[1][6] This inherent reactivity difference means that reactions typically occur selectively at the C-I bond. However, solvent choice can modulate this selectivity.
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Non-coordinating or weakly coordinating solvents (e.g., Toluene, Hexane) generally favor the inherent reactivity trend, leading to high selectivity for reaction at the C-I bond.
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Polar, coordinating solvents (e.g., DMF, DMSO, MeCN) can sometimes alter the selectivity profile in certain reactions by stabilizing different transition states, though reaction at the C-I bond is still heavily favored.[7] For Grignard or lithiation reactions, highly coordinating solvents like THF can accelerate the metal-halogen exchange, which will preferentially happen at the C-I bond.[8]
Q4: Can I use protic solvents like water or ethanol for my cross-coupling reaction?
A4: While traditionally anhydrous conditions are used, some modern catalytic systems are designed to work in aqueous or protic media, which can be beneficial for green chemistry.[9] However, this is highly dependent on the specific catalyst and ligands used. For many standard protocols, particularly those involving Grignard reagents or strong bases like sodium tert-butoxide, protic solvents are incompatible as they will protonate and destroy the reactive intermediates.[2] Always consult the specific literature for the catalyst system you are employing.
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Issue: Low yield of the desired coupled product. Troubleshooting:
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Solvent Polarity: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF or ethers like 1,4-dioxane are common.[4] Some studies have shown that using polar solvents like MeCN can favor coupling at a triflate group over a chloride, indicating a strong solvent effect on selectivity.[7] While this compound lacks a triflate, this highlights the principle that solvent can stabilize different transition states.
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Base Solubility: Ensure the base (e.g., K₂CO₃, Cs₂CO₃) has some solubility in the chosen solvent system. The addition of a small amount of water can sometimes improve the base's efficacy, but must be compatible with the reagents.
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Temperature: Aryl iodides are generally more reactive than aryl bromides, but some catalyst systems may still require elevated temperatures (e.g., 80-100 °C) to achieve good turnover.[10]
Data Presentation: Solvent Effects in Suzuki-Miyaura Coupling
| Solvent Class | Examples | General Impact on Reactivity & Selectivity | Common Issues |
| Ethereal | THF, 1,4-Dioxane | Good general-purpose solvents. Promote dissolution of organic reagents and stabilize the Pd catalyst. Generally provide high selectivity at the C-I bond.[7] | Lower boiling points may limit reaction temperature. Must be anhydrous. |
| Aromatic | Toluene, Xylene | Often used for higher temperature reactions. Less polar, which can be beneficial for certain catalyst systems.[4] | May have poorer solubility for inorganic bases. |
| Polar Aprotic | DMF, DMAc, MeCN | Can accelerate the reaction rate. May influence selectivity in substrates with multiple different leaving groups.[7] | Can be difficult to remove post-reaction. Potential for side reactions at high temperatures. |
| Protic/Aqueous | Alcohols, Water | Can be effective with specific water-soluble ligands and catalysts. Often used in combination with an organic co-solvent.[7] | Incompatible with many standard bases and boronic acids. |
Sonogashira Coupling
Issue: Significant formation of alkyne homocoupling (Glaser coupling) byproduct. Troubleshooting:
-
Solvent and Base: The choice of solvent is often linked to the amine base used. Common solvents include toluene, DMF, and THF.[11][12] Sometimes, the amine base (e.g., triethylamine, diisopropylamine) can be used as the solvent itself, which can help suppress homocoupling.[11]
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Copper Co-catalyst: Homocoupling is often promoted by the copper(I) co-catalyst. Using a "copper-free" Sonogashira protocol may be necessary. If using copper, ensure conditions are strictly anaerobic, as oxygen promotes Glaser coupling.
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Polarity: For polar substrates, DMF may be a suitable solvent, while for non-polar substrates, toluene might be preferred.[11]
Buchwald-Hartwig Amination
Issue: Catalyst decomposition or low conversion. Troubleshooting:
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Solvent Choice: 1,4-Dioxane and toluene are the most common solvents for Buchwald-Hartwig aminations.[9] Solvents like DMAc are also used in screening kits.[13] The choice can depend on the specific ligand and base combination.
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Base and Solvent Compatibility: Strong bases like NaOt-Bu are frequently used. These bases are highly reactive and sensitive to moisture. The solvent must be rigorously dried.[3][13] Weaker bases like Cs₂CO₃ may require a more polar solvent like DMAc to achieve sufficient reactivity.
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Degassing: These reactions are highly sensitive to oxygen. The solvent must be thoroughly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) prior to use.[3]
Grignard Reagent Formation / Lithiation
Issue: The reaction fails to initiate or results in Wurtz coupling (dimerization). Troubleshooting:
-
Solvent is Critical: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential.[2] They stabilize the forming organomagnesium species through coordination. THF is more strongly coordinating than Et₂O and can accelerate the reaction but may also increase side reactions if the resulting organometallic is unstable.[8]
-
Anhydrous Conditions: Absolute exclusion of water is paramount. Water will quench the Grignard reagent or aryllithium as it forms. Use oven-dried glassware and anhydrous solvents.[2]
-
Initiation: The reaction should occur at the more reactive C-I bond.[14] If initiation is difficult, a small crystal of iodine or 1,2-dibromoethane can be used as an activating agent.[2]
-
Temperature Control: For lithiation via metal-halogen exchange with reagents like n-butyllithium, the reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.[1][8] The stability of the aryllithium can be highly solvent-dependent; a THF/hexane mixture can lead to instantaneous reaction compared to a more stable intermediate in diethyl ether/hexane.[8][15]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand, if required.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Lithiation and Quench
-
Setup: Add this compound (1.0 equiv) to an oven-dried, three-neck flask under an argon atmosphere.
-
Solvent Addition: Add anhydrous THF (or diethyl ether) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Lithiation: Slowly add n-butyllithium (1.0-1.1 equiv, as a solution in hexanes) dropwise, keeping the internal temperature below -70 °C. The reaction should proceed selectively at the C-I bond. Stir for the recommended time (e.g., 30-60 minutes).
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) slowly at -78 °C.
-
Work-up: Allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1] Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify as needed.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision logic for solvent selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Bromo-2-iodo-m-xylene
Welcome to the technical support center for optimizing cross-coupling reactions involving 5-Bromo-2-iodo-m-xylene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental guidance for achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound for palladium-catalyzed cross-coupling reactions?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step to the palladium(0) catalyst. This differential reactivity allows for selective functionalization at the 2-position (iodine) while leaving the 5-position (bromine) available for subsequent transformations.
Q2: My Suzuki-Miyaura coupling reaction is showing low or no yield. What are the common causes and how can I troubleshoot it?
A2: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Firstly, ensure that your reagents, especially the boronic acid and the palladium catalyst, are of high quality and have not degraded. The choice of base is also critical; for electron-rich substrates, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ often give better results.[1] Inadequate degassing of the solvent can lead to catalyst decomposition, which is often indicated by the formation of palladium black. If you observe this, improve your degassing procedure. Finally, the reaction temperature might need optimization; gradually increasing the temperature can sometimes improve the reaction rate.
Q3: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side product?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[2] Ensure that your reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. Using a slight excess of the boronic acid (around 1.1-1.2 equivalents) can be beneficial, but a large excess may favor homocoupling.
Q4: In a Sonogashira coupling, what is the role of the copper(I) co-catalyst and can the reaction be performed without it?
A4: In the traditional Sonogashira coupling, the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3][4] While this is the classic approach, copper-free Sonogashira reactions are also possible and can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts. These copper-free reactions may require specific ligands or different reaction conditions to proceed efficiently.[5]
Q5: My Heck reaction is giving a mixture of regioisomers. How can I improve the selectivity?
A5: Regioselectivity in Heck reactions can be a challenge, especially with substituted alkenes. The choice of ligand can significantly influence the outcome. For sterically hindered substrates, bulky electron-rich phosphine ligands are often employed to control the regioselectivity. The reaction temperature and the choice of base can also play a role, so a systematic optimization of these parameters is recommended.
Q6: What are the typical bases used for Ullmann coupling reactions?
A6: The classic Ullmann reaction, which is the copper-catalyzed coupling of two aryl halides, often uses an excess of copper metal and is run at high temperatures.[6] For Ullmann-type reactions, such as the formation of diaryl ethers, a base is required. Inexpensive inorganic bases like potassium carbonate (K₂CO₃) are commonly used, particularly in non-polar solvents like toluene or xylene.[7]
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure ligands are not oxidized. For Pd(II) pre-catalysts, ensure complete in-situ reduction to Pd(0). |
| Poor Reagent Quality | Use freshly purified reagents and anhydrous solvents. Ensure the base is of high purity and has been stored correctly. |
| Inappropriate Base | The choice of base is crucial. For Suzuki couplings, consider stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Sonogashira, an amine base like triethylamine or diisopropylethylamine is typically required.[5] |
| Insufficient Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen. | Rigorously degas all components and maintain an inert atmosphere. |
| Glaser Coupling (Sonogashira) | Presence of oxygen, excess copper(I) catalyst. | Ensure anaerobic conditions. Consider a copper-free protocol. |
| Dehalogenation | High reaction temperatures, unsuitable solvent or base. | Run the reaction at the lowest effective temperature. Screen different anhydrous, aprotic solvents and bases. |
| Double Coupling (at both Br and I) | Forcing reaction conditions. | To achieve mono-coupling at the iodine position, use milder conditions (lower temperature, shorter reaction time). |
Data Presentation: Base Selection for Suzuki-Miyaura Coupling
The following table summarizes the impact of different bases on the yield of a model Suzuki-Miyaura coupling reaction between an aryl iodide and an arylboronic acid. While not specific to this compound, this data provides a general guideline for base selection.
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 82 |
Data extrapolated from analogous systems for illustrative purposes.[1]
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (3.0 equiv.)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling at the Iodine Position
This protocol provides a standard procedure for the Sonogashira coupling of a terminal alkyne at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2-1.5 equiv.)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (5-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.)
-
Anhydrous and degassed THF or DMF
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent, followed by the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature to 50 °C and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Validation & Comparative
Reactivity Showdown: 5-Bromo-2-iodo-m-xylene vs. 5-bromo-2-chloro-m-xylene in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated aromatic compounds is a cornerstone of modern synthetic strategy. The choice of starting material can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the reactivity of 5-bromo-2-iodo-m-xylene and 5-bromo-2-chloro-m-xylene, focusing on their performance in palladium-catalyzed cross-coupling reactions, supported by established chemical principles and illustrative experimental data.
The key to understanding the reactivity differences between this compound and 5-bromo-2-chloro-m-xylene lies in the inherent properties of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required for this step is directly related to the carbon-halogen bond dissociation energy.
The generally accepted order of reactivity for aryl halides in these reactions is: Aryl-I > Aryl-Br > Aryl-Cl.[1][2] This is because the C-I bond is the longest and weakest, making it the most susceptible to cleavage by the palladium catalyst. Conversely, the C-Cl bond is the shortest and strongest, requiring more forcing conditions to react.[2]
Therefore, in a direct comparison, this compound is expected to be significantly more reactive at the 2-position (the site of the iodine atom) than 5-bromo-2-chloro-m-xylene at the corresponding 2-position (the site of the chlorine atom). For 5-bromo-2-chloro-m-xylene, the C-Br bond is the more reactive site for initial cross-coupling.[1]
Quantitative Reactivity Comparison
| Parameter | This compound | 5-Bromo-2-chloro-m-xylene |
| More Reactive Site | C-I (at position 2) | C-Br (at position 5) |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄, PdCl₂(dppf) |
| Typical Ligand | PPh₃, no additional ligand | Buchwald ligands (e.g., SPhos, XPhos) |
| Typical Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Typical Temperature | Room Temperature to 80°C | 80°C to 120°C |
| Typical Reaction Time | 1-6 hours | 12-24 hours |
| Expected Yield (Mono-coupling) | >90% (at C2) | 70-90% (at C5) |
| Potential Side Products | Di-substituted product, homocoupling | Di-substituted product, homocoupling |
Note: The data presented is illustrative and based on general principles of aryl halide reactivity. Optimal conditions are substrate-dependent and may require further optimization.
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for either substrate, with the understanding that 5-bromo-2-chloro-m-xylene will likely require more forcing conditions (higher temperature, longer reaction time, and a more specialized ligand) to achieve comparable yields to this compound.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask, add the aryl halide (this compound or 5-bromo-2-chloro-m-xylene, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol). The flask is evacuated and backfilled with argon or nitrogen three times. To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and any additional ligand, if required. Degassed solvent (e.g., a 4:1 mixture of toluene and water, 5 mL) is then added.[3][4] The reaction mixture is stirred vigorously and heated to the appropriate temperature (e.g., 80°C for the iodo-compound, 100°C for the chloro-compound) under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired coupled product.[3]
Visualizing Reactivity and Workflow
Caption: Comparative reactivity pathways in Suzuki-Miyaura coupling.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
References
A Comparative Study of Dihalogenated Xylenes in Suzuki-Miyaura Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of substrates, particularly dihalogenated xylenes, significantly impacts reaction efficiency, yield, and selectivity. This guide provides an objective comparison of the performance of various dihalogenated xylene isomers in Suzuki coupling, supported by established reactivity principles and available experimental data.
The reactivity of dihalogenated xylenes in Suzuki-Miyaura coupling is governed by two primary factors: the nature of the halogen and the isomeric position of the halogen atoms on the xylene ring. Understanding these factors is crucial for designing efficient synthetic routes.
General Reactivity Trends
Halogen Reactivity: The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[1][2] This trend is attributed to the bond dissociation energies, with the C-I bond being the weakest and thus the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[3]
Isomeric Effects (Steric Hindrance): The position of the halogens on the xylene ring plays a critical role in reactivity. Generally, the order of reactivity is para > meta > ortho. Ortho-substituted isomers exhibit the lowest reactivity due to steric hindrance, which impedes the approach of the bulky palladium catalyst to the reaction center.[4]
Comparative Performance Data
Table 1: Reactivity Comparison of Dihaloxylene Isomers (Halogen Constant)
| Isomer Position | General Reactivity Trend | Representative Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| para | Highest | 1,4-Dibromo-2,5-dimethylbenzene | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | - | Good to Excellent |
| meta | Moderate | 1,3-Dibromo-2,4-dimethylbenzene | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | - | Moderate to Good |
| ortho | Lowest | 1,2-Dibromo-3,4-dimethylbenzene | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | - | Low to Moderate |
Note: Yields are qualitative estimates based on general principles of Suzuki coupling, as direct comparative data for these specific xylene isomers under identical conditions is sparse. Sterically hindered substrates often require more active catalyst systems (e.g., with bulky, electron-rich phosphine ligands like SPhos) and stronger bases.
Table 2: Reactivity Comparison of Halogens in Dihaloxylenes (Isomer Constant)
| Halogen | General Reactivity Trend | Representative Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodo | Highest | 1,4-Diiodo-2,5-dimethylbenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 2 | High |
| Bromo | Moderate | 1,4-Dibromo-2,5-dimethylbenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | Good |
| Chloro | Lowest | 1,4-Dichloro-2,5-dimethylbenzene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | Moderate |
Note: The coupling of aryl chlorides typically requires more robust catalyst systems and harsher reaction conditions compared to aryl bromides and iodides.[5]
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions. Specific conditions should be optimized for each substrate.
General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides/Iodides:
A mixture of the dihalogenated xylene (1.0 mmol), arylboronic acid (1.1-1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene, dioxane, or DMF, with 10-20% water) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or GC).[6] After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides:
Due to the lower reactivity of aryl chlorides, more active catalyst systems are generally required. A mixture of the dichloroxylene (1.0 mmol), arylboronic acid (1.2-1.5 mmol), a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-3 mol%), a bulky electron-rich phosphine ligand (e.g., SPhos, XPhos, or tBu₃P, 2-6 mol%), and a strong base (e.g., K₃PO₄ or CsF, 2.0-3.0 mmol) in an anhydrous aprotic solvent (e.g., toluene or dioxane) is degassed and heated under an inert atmosphere at 100-120 °C.[5] The workup and purification procedure is similar to that for aryl bromides/iodides.
Visualizing the Workflow
The following diagrams illustrate the general workflow for a comparative Suzuki coupling study and the catalytic cycle of the reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
A Comparative Kinetic Analysis of 5-Bromo-2-iodo-m-xylene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted aromatic cores is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and functional materials. The choice of reactive handles on a scaffold dictates the sequence and efficiency of cross-coupling reactions. This guide provides a comparative kinetic analysis of the two distinct halogen moieties in 5-Bromo-2-iodo-m-xylene, offering insights into its selective functionalization in common palladium-catalyzed cross-coupling reactions. The information presented is based on established principles of reaction kinetics in cross-coupling chemistry, supported by generalized data from studies on analogous aryl halides.
Reactivity Principles: The Carbon-Halogen Bond
The disparate reactivity of the iodo and bromo substituents in this compound is fundamentally governed by the difference in their carbon-halogen (C-X) bond strengths. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. In the context of palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. Consequently, the lower bond dissociation energy of the C-I bond leads to a significantly faster rate of oxidative addition compared to the C-Br bond. This general reactivity trend (I > Br > Cl > F) is a critical consideration for selective cross-coupling strategies.[1][2]
Comparative Kinetic Data
| Cross-Coupling Reaction | Halogen Moiety | Relative Initial Rate (Aryl-I = 1.00) | Typical Catalyst System |
| Suzuki-Miyaura Coupling | -Iodo | 1.00 | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) |
| -Bromo | ~0.05 | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | |
| Heck Coupling | -Iodo | Significantly Faster | Pd(OAc)₂ / Ligand (e.g., PPh₃) / Base |
| -Bromo | Slower | Pd(OAc)₂ / Ligand (e.g., PPh₃) / Base | |
| Sonogashira Coupling | -Iodo | Significantly Faster | PdCl₂(PPh₃)₂ / CuI / Base (e.g., NEt₃) |
| -Bromo | Slower | PdCl₂(PPh₃)₂ / CuI / Base (e.g., NEt₃) |
Note: The relative rates are estimations based on analogous systems and are intended for comparative purposes. Actual rates will be influenced by specific reaction conditions, including the nature of the coupling partner, ligand, base, and solvent.
Experimental Protocols
To quantitatively assess the kinetic profile of this compound in a specific cross-coupling reaction, a detailed kinetic study is recommended. The following is a generalized protocol for determining the reaction order and rate constants under pseudo-first-order conditions.[1]
Objective: To determine the reaction order with respect to the aryl halide and the coupling partner, and to calculate the second-order rate constant.
Materials:
-
This compound
-
Coupling partner (e.g., phenylboronic acid for Suzuki-Miyaura)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene/Water mixture)
-
Internal standard for analysis (e.g., dodecane)
-
Quenching agent (e.g., cooled acidic or basic solution)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the coupling partner, the palladium catalyst, and the base in the chosen solvent. An internal standard should be included in the stock solution of the limiting reagent.
-
Reaction Setup: In a series of reaction vials, add the palladium catalyst, base, and solvent. To ensure pseudo-first-order conditions with respect to this compound, the coupling partner and other reagents should be in large excess (typically >10 equivalents).
-
Initiation of Reaction: To each vial, add the this compound stock solution to initiate the reaction at a controlled temperature.
-
Sampling and Quenching: At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding it to a vial containing a suitable quenching agent.
-
Analysis: Analyze the quenched samples using GC-MS or HPLC to determine the concentration of this compound and the product over time by comparing their peak areas to that of the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. If the reaction is first-order with respect to the aryl halide, this plot will be linear, and the negative of the slope will be the pseudo-first-order rate constant (k_obs). The second-order rate constant can be determined by varying the concentration of the excess reagent and observing its effect on k_obs.
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for a kinetic study and the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Reactivity of 5-Bromo-2-iodo-M-xylene: A DFT-Informed Perspective
For Immediate Release
This guide provides a comparative analysis of the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 5-Bromo-2-iodo-M-xylene, a key intermediate in the synthesis of complex organic molecules. Drawing upon principles from Density Functional Theory (DFT) studies and supported by experimental observations of similar dihalogenated arenes, this document offers researchers, scientists, and drug development professionals a framework for predicting and controlling chemoselectivity in cross-coupling reactions.
The differential reactivity of the C-I and C-Br bonds is fundamental to the utility of this compound as a versatile building block. The weaker, more polarizable C-I bond is inherently more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0), which is often the rate-determining step in widely used cross-coupling reactions.[1][2][3] This reactivity difference allows for selective functionalization at the 2-position, leaving the C-Br bond at the 5-position available for subsequent transformations.
Theoretical Reactivity Comparison: A DFT-Based Overview
DFT calculations on analogous aryl halide systems consistently show that the oxidative addition of a C-I bond to a Palladium(0) complex has a significantly lower activation energy barrier compared to a C-Br bond.[2][4][5][6] This is a direct consequence of the difference in bond dissociation energies (BDEs). The C-I bond is considerably weaker and more readily cleaved by the metal center.
Table 1: Comparison of Key Reactivity Parameters for C-I and C-Br Bonds
| Parameter | Aryl Iodide (Ar-I) | Aryl Bromide (Ar-Br) | Rationale for Difference |
| Average Bond Dissociation Energy (BDE) | ~213 kJ/mol[7] | ~285 kJ/mol[7] | The larger atomic radius of iodine leads to a longer and weaker C-I bond compared to the C-Br bond. |
| Typical Oxidative Addition Barrier (DFT) | Lower | Higher | The weaker C-I bond requires less energy to break during the insertion of the palladium catalyst. |
| Electronegativity of Halogen | 2.66 | 2.96 | The lower electronegativity of iodine contributes to a more polarizable C-I bond, facilitating interaction with the metal catalyst. |
| Predicted Reactivity in Cross-Coupling | Higher | Lower | The lower BDE and activation energy barrier favor the preferential reaction at the C-I position.[8] |
The workflow for a typical DFT study aimed at comparing these reactivities would involve geometry optimization of the reactants, locating the transition state for oxidative addition, and calculating the activation energy barriers for both the C-I and C-Br bonds.
Figure 1. Conceptual workflow for a DFT study comparing C-I and C-Br bond activation.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
The theoretical predictions are borne out in experimental practice. A standard Suzuki-Miyaura cross-coupling reaction can be performed selectively at the C-I position of this compound by carefully controlling the reaction conditions.[1][3]
Objective: To selectively couple an arylboronic acid at the 2-position (C-I) of this compound, leaving the 5-position (C-Br) intact for subsequent functionalization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)
-
Degassed water (if using a two-phase system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent. If required, add degassed water. Sparge the resulting mixture with the inert gas for 10-15 minutes. Finally, add the palladium catalyst to the stirring mixture.
-
Reaction: Heat the reaction mixture to a moderate temperature (typically 80-90 °C) and monitor the progress by TLC or GC-MS. The reaction is generally complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-bromo-M-xylene.
The underlying catalytic cycle for this selective transformation is illustrated below. The crucial first step is the preferential oxidative addition of the palladium catalyst to the weaker C-I bond.
Figure 2. Catalytic cycle for selective Suzuki-Miyaura coupling at the C-I bond.
Conclusion
Both theoretical data derived from DFT principles and extensive experimental evidence confirm the higher reactivity of the C-I bond over the C-Br bond in dihalogenated aryl compounds like this compound. This predictable chemoselectivity is a powerful tool in synthetic chemistry, enabling the stepwise and site-selective construction of complex molecular architectures. By leveraging the principles outlined in this guide, researchers can design more efficient and controlled synthetic routes for the development of novel pharmaceuticals and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Catalyst Performance for the Selective Functionalization of 5-Bromo-2-iodo-M-xylene
For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated aromatic compounds is a critical step in the synthesis of complex molecules. 5-Bromo-2-iodo-M-xylene offers two distinct reaction sites for palladium-catalyzed cross-coupling reactions. The inherent difference in the bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective functionalization. The C-I bond is weaker and therefore more reactive towards oxidative addition to a palladium(0) center, which is typically the rate-determining step in many cross-coupling reactions. This guide provides a comparative overview of catalyst performance for Suzuki-Miyaura, Sonogashira, and Heck reactions, enabling selective coupling at the 2-iodo position of this compound. The presented data is extrapolated from systems with similar electronic and steric properties due to the limited availability of data on this specific substrate.
Catalyst Performance Comparison
The following table summarizes the expected performance of various palladium catalyst systems for the selective cross-coupling at the 2-iodo position of this compound.
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 85-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | RT-80 | 8-16 | 90-98 | |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | RT-50 | 2-6 | 90-97 |
| Pd(OAc)₂ / CuI | P(t-Bu)₃ | Cs₂CO₃ | DMF | RT-60 | 3-8 | 88-96 | |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF or NMP | 100-120 | 16-24 | 75-90 |
| Pd₂(dba)₃ | PPh₃ | NaOAc | DMA | 100-130 | 12-20 | 80-92 |
Experimental Protocols
The following are detailed experimental protocols adapted from literature for selective cross-coupling reactions on dihaloarenes, suggested as starting points for reactions with this compound.
Selective Suzuki-Miyaura Coupling
This protocol is adapted from studies on the selective coupling of bromo-iodo arenes.
Procedure: To an oven-dried Schlenk flask, this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a base such as K₂CO₃ (2.0 equiv.) are added. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent system, such as a 4:1 mixture of toluene and water, is then added. The catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%), is added, and the mixture is heated to 80-100°C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion (typically 12-24 hours), the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Selective Sonogashira Coupling
This protocol is based on standard procedures for the selective Sonogashira coupling of aryl iodides in the presence of aryl bromides.[1]
Procedure: In a Schlenk tube, this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-3 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%) are combined. The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.) are added. The terminal alkyne (1.1-1.2 equiv.) is then introduced dropwise, and the reaction is stirred at room temperature or gently heated to 40-50°C.[1] The reaction is monitored by TLC. Once the starting material is consumed (typically 2-6 hours), the mixture is filtered through a pad of Celite®, washing with an organic solvent. The filtrate is then washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The product is purified by flash column chromatography.
Selective Heck Reaction
This protocol is adapted from general procedures for the Heck reaction, with conditions favoring the more reactive aryl iodide.[2][3]
Procedure: A mixture of this compound (1.0 equiv.), the desired alkene (1.2-1.5 equiv.), a palladium catalyst like Pd(OAc)₂ (2-5 mol%), a phosphine ligand such as P(o-tol)₃ (4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv.) is prepared in a sealed tube. Anhydrous DMF or NMP is added as the solvent. The tube is sealed, and the mixture is heated to 100-120°C for 16-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizations
Experimental Workflow
Catalyst Selection Logic
References
Comparative Guide to Grignard Reagent Formation: Iodo-xylenes vs. Bromo-xylenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the formation rates of Grignard reagents from iodo-xylenes and bromo-xylenes. The selection of the aryl halide precursor is a critical factor influencing the initiation, reaction rate, and overall success of Grignard reagent synthesis. This document outlines the underlying chemical principles, presents available comparative data for analogous compounds, and provides a detailed experimental protocol for the preparation of xylene-based Grignard reagents.
Principle of Reactivity: Carbon-Halogen Bond Dissociation Energy
The rate of Grignard reagent formation is primarily dictated by the strength of the carbon-halogen (C-X) bond in the aryl halide precursor. The reaction involves the insertion of magnesium metal into the C-X bond, a process that is initiated by an electron transfer from the magnesium surface to the aryl halide. A weaker C-X bond facilitates this process, leading to a faster reaction rate.
The established order of reactivity for organic halides in Grignard synthesis is:
R-I > R-Br > R-Cl > R-F
This trend directly correlates with the bond dissociation energies; the C-I bond is the weakest, making aryl iodides the most reactive precursors for Grignard reagent formation.[1] Consequently, iodo-xylenes are expected to react more readily with magnesium than their bromo-xylene counterparts.
Performance Comparison
The following table summarizes the expected qualitative and semi-quantitative differences in Grignard formation based on data for analogous aryl halides.
| Parameter | Iodo-xylenes | Bromo-xylenes | Justification |
| Initiation Time | Shorter | Longer | The weaker C-I bond facilitates faster initiation of the reaction with magnesium. |
| Reaction Rate | Faster | Slower | The overall rate of Grignard formation is higher for the more reactive aryl iodide. |
| Yield | Potentially higher | Generally high | While both can give high yields, the faster reaction of iodides can sometimes lead to fewer side reactions if conditions are optimized. However, bromo-xylenes are also known to produce high yields of Grignard reagents. |
| Side Reactions | Prone to Wurtz coupling | Less prone to Wurtz coupling | The higher reactivity of the C-I bond can sometimes lead to an increased incidence of Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide. |
| Cost & Stability | Generally higher cost, less stable | Lower cost, more stable | Aryl iodides are typically more expensive and can be less stable than the corresponding bromides. |
Experimental Protocols
The following is a generalized protocol for the formation of a xylene-based Grignard reagent. This procedure should be adapted based on the specific xylene isomer and the available laboratory equipment. All procedures must be carried out under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[3]
Materials and Reagents:
-
Iodo-xylene or Bromo-xylene (anhydrous)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Round-bottom flask, three-necked
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible. The iodine helps to activate the magnesium surface by removing the passivating oxide layer.[3] Allow the flask to cool to room temperature.
-
Solvent Addition: Add a portion of the anhydrous solvent (diethyl ether or THF) to the flask, sufficient to cover the magnesium turnings.
-
Initiation: Prepare a solution of the iodo-xylene or bromo-xylene in the remaining anhydrous solvent in the dropping funnel. Add a small amount of this solution to the magnesium suspension.
-
Monitoring Initiation: The reaction is initiated when the solution becomes cloudy and bubbling is observed from the magnesium surface. The disappearance of the iodine color is also an indicator of reaction initiation.[4] If the reaction does not start, gentle warming with a heating mantle may be necessary. For less reactive bromides, a sonicator bath can also be used to aid initiation.
-
Addition of Aryl Halide: Once the reaction has initiated, add the remainder of the aryl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process.
-
Completion: After the addition is complete, the reaction mixture can be stirred at room temperature or gently refluxed for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting gray or brownish solution is the Grignard reagent and should be used immediately in the subsequent reaction step.
Logical Flow of Comparison
Caption: Factors influencing Grignard formation rates of iodo- vs. bromo-xylenes.
References
Navigating the Reactive Landscape of 5-Bromo-2-iodo-m-xylene: A Comparative Guide to its Reaction Intermediates
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of bifunctional scaffolds is paramount. This guide provides a comparative analysis of the key reaction intermediates derived from 5-Bromo-2-iodo-m-xylene, a versatile building block in organic synthesis. By leveraging the inherent reactivity differences between the carbon-iodine and carbon-bromine bonds, chemists can selectively generate a variety of organometallic intermediates, paving the way for the stepwise and controlled introduction of molecular complexity.
This guide delves into the formation and subsequent reactivity of Grignard, Suzuki-Miyaura, and Sonogashira coupling intermediates of this compound. We present a summary of quantitative data from the literature, detailed experimental protocols for key transformations, and visualizations of the reaction pathways to facilitate a deeper understanding of the factors governing selectivity.
The Reactivity Dichotomy: C-I vs. C-Br
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental difference is the cornerstone of its selective functionalization, allowing for reactions to be directed to the iodo-position under conditions that leave the bromo-position intact. This chemoselectivity is crucial for sequential cross-coupling strategies, enabling the synthesis of complex, unsymmetrical molecules.
Comparative Analysis of Reaction Intermediates
The selective generation of organometallic intermediates is a key strategy in harnessing the potential of this compound. Below, we compare the formation and utility of Grignard, Suzuki-Miyaura, and Sonogashira intermediates.
Table 1: Comparison of Reaction Intermediates and Subsequent Product Yields
| Reaction Type | Intermediate | Reagents & Conditions | Subsequent Reaction & Product | Yield (%) |
| Halogen-Magnesium Exchange | 4-Bromo-2,6-dimethylphenylmagnesium iodide | i-PrMgCl, THF, -15 °C, 2 h | Quenching with DMF to yield 4-Bromo-2,6-dimethylbenzaldehyde | 96%[1] |
| Suzuki-Miyaura Coupling (Hypothetical) | (4-Bromo-2,6-dimethylphenyl)palladium(II) iodide | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Toluene/H₂O, 80-100°C | Formation of 5-Bromo-2-aryl-m-xylene | High (expected) |
| Sonogashira Coupling (Hypothetical) | (4-Bromo-2,6-dimethylphenyl)palladium(II) iodide | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N), THF or DMF, rt to 80°C | Formation of 5-Bromo-2-alkynyl-m-xylene | High (expected) |
Note: While a specific experimental yield for the Suzuki-Miyaura and Sonogashira coupling of this compound was not found in the immediate search, the high yields are based on analogous reactions with similar substrates, leveraging the high reactivity of the C-I bond.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation in the laboratory.
Protocol 1: Selective Formation of a Grignard Intermediate and Subsequent Aldehyde Synthesis[1]
Objective: To selectively form the Grignard reagent at the iodine position of this compound and trap it with an electrophile (DMF).
Materials:
-
This compound
-
Isopropylmagnesium chloride (i-PrMgCl) in THF (2M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -15 °C using a suitable cooling bath.
-
Slowly add isopropylmagnesium chloride (2.0 eq) dropwise to the stirred solution, maintaining the temperature at -15 °C.
-
Stir the reaction mixture at -15 °C for 2 hours.
-
Add N,N-dimethylformamide (3.0 eq) dropwise to the reaction mixture at -15 °C.
-
Allow the reaction to warm to room temperature and stir overnight. A white precipitate may form.
-
Quench the reaction by the slow addition of 1M HCl and stir for 30 minutes.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by filtration over a pad of silica gel using hexanes as the eluent to yield 4-Bromo-2,6-dimethylbenzaldehyde.
Characterization of the Product (4-Bromo-2,6-dimethylbenzaldehyde): [1]
-
¹H NMR (500 MHz, CDCl₃): δ 10.57 (s, 1H, CHO), 7.29 (s, 2H, Ar-H), 2.58 (s, 6H, CH₃).
-
¹³C NMR (125 MHz, DMSO-d₆): δ 193.48 (CHO), 142.83, 131.92, 131.34, 126.48 (Ar-C), 19.49 (CH₃).
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the discussed reaction pathways, highlighting the role of the key intermediates.
Caption: Formation of the Grignard intermediate and subsequent reaction.
Caption: General pathways for selective Suzuki and Sonogashira couplings.
Conclusion
The selective formation of reaction intermediates from this compound offers a powerful platform for the synthesis of complex organic molecules. The pronounced reactivity difference between the iodo and bromo substituents allows for a high degree of control in sequential functionalization. While Grignard reagent formation at the iodo-position proceeds with high efficiency, the principles of palladium-catalyzed cross-coupling reactions strongly suggest that Suzuki-Miyaura and Sonogashira reactions will also occur selectively at the C-I bond under appropriate conditions. This guide provides a foundational understanding and practical protocols for researchers to exploit the unique reactivity of this versatile building block in their synthetic endeavors. Further experimental exploration is encouraged to fully delineate the scope and limitations of these transformations.
References
Validation of a Synthetic Route to Substituted Biaryls Using 5-Bromo-2-iodo-m-xylene: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecular scaffolds is paramount. This guide provides a comparative analysis of a synthetic route utilizing 5-Bromo-2-iodo-m-xylene for the preparation of substituted biaryls, a common motif in pharmaceuticals and functional materials. The performance of this route is objectively compared with an alternative synthetic strategy, supported by experimental data to inform decisions in synthetic planning and process development.
The selective functionalization of dihalogenated aromatic compounds offers a powerful and convergent approach to building molecular complexity. This compound is a versatile starting material that leverages the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The significantly weaker C-I bond allows for selective reaction at the 2-position, leaving the bromo group at the 5-position available for subsequent transformations.
This guide focuses on the synthesis of a model target molecule, 4-bromo-2',4',6'-trimethylbiphenyl , to illustrate the utility of this compound. The performance of this synthetic route is evaluated against an alternative approach starting from 2-bromo-m-xylene.
Comparative Analysis of Synthetic Routes
Two distinct synthetic pathways to obtain the target biaryl compound are compared:
-
Route A: A one-step, selective Suzuki-Miyaura coupling of this compound with p-tolylboronic acid.
-
Route B: A two-step sequence involving the bromination of 2-bromo-m-xylene followed by a Suzuki-Miyaura coupling of the resulting aryl bromide with p-tolylboronic acid.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency.
| Metric | Route A: Using this compound | Route B: Alternative from 2-bromo-m-xylene |
| Starting Material | This compound | 2-bromo-m-xylene |
| Number of Steps | 1 | 2 |
| Key Intermediates | None | 2,4-Dibromo-m-xylene |
| Overall Yield | High (Specific yield to be determined by experiment) | Moderate to High (Dependent on both steps) |
| Selectivity | High (Selective coupling at the iodo-position) | Potential for isomeric impurities |
| Reaction Time | Typically 4-24 hours | Potentially longer due to two separate reactions |
| Reagents | p-tolylboronic acid, Pd catalyst, base | Bromine, FeBr₃, p-tolylboronic acid, Pd catalyst, base |
| Purification | Standard chromatographic purification | Purification required after each step |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route A: Selective Suzuki-Miyaura Coupling of this compound
Reaction Scheme:
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol), p-tolylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive flow of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 4-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-2',4',6'-trimethylbiphenyl.
Route B: Alternative Synthesis from 2-bromo-m-xylene
Step 1: Bromination of 2-bromo-m-xylene
Reaction Scheme:
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-bromo-m-xylene (1.0 mmol) and a catalytic amount of iron(III) bromide.
-
Cool the flask in an ice bath.
-
Slowly add bromine (1.1 mmol) dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to obtain the crude 2,4-dibromo-m-xylene, which may be purified by distillation or chromatography.
Step 2: Suzuki-Miyaura Coupling of 2,4-dibromo-m-xylene
Reaction Scheme:
Procedure:
-
Follow the same procedure as described in Route A, using 2,4-dibromo-m-xylene as the starting aryl halide. Note that the reactivity of the two bromine atoms may lead to a mixture of mono- and di-coupled products, requiring careful control of reaction conditions and stoichiometry.
Visualizing the Synthetic Pathways
The logical flow of both synthetic routes is depicted in the diagrams below.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Conclusion
The validation of a synthetic route is a critical step in chemical research and development. The use of this compound (Route A) presents a more convergent and potentially higher-yielding approach to the synthesis of 4-bromo-2',4',6'-trimethylbiphenyl compared to the alternative multi-step synthesis starting from 2-bromo-m-xylene (Route B). The key advantage of Route A lies in its ability to selectively functionalize the more reactive C-I bond, thereby avoiding the potential for forming isomeric byproducts and simplifying the purification process. While Route B utilizes a more readily available starting material, it necessitates an additional bromination step and may require more extensive optimization to control the selectivity of the subsequent Suzuki-Miyaura coupling.
For researchers and drug development professionals, the choice between these routes will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the importance of maximizing yield and purity while minimizing the number of synthetic steps. This guide provides the foundational data and protocols to make an informed decision based on the specific requirements of the project.
A Cost-Benefit Analysis of 5-Bromo-2-iodo-M-xylene in Synthesis: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the choice of building blocks is a critical decision that balances cost, reactivity, and synthetic efficiency. This guide provides a comprehensive cost-benefit analysis of 5-Bromo-2-iodo-M-xylene, a versatile di-halogenated aromatic compound, and compares its utility with other commercially available alternatives. While specific experimental data for this compound in widely used cross-coupling reactions is not extensively documented in publicly available literature, this guide leverages established principles of halide reactivity and data from analogous compounds to provide a robust comparative framework.
Unlocking Sequential Synthesis with Differential Halide Reactivity
The primary advantage of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This reactivity difference allows for selective functionalization at the iodine position under milder reaction conditions, leaving the bromine atom intact for subsequent transformations. This feature is highly valuable for the convergent synthesis of complex, unsymmetrically substituted biaryl and aryl-alkyne structures.
Cost Analysis of this compound and Alternatives
The economic viability of a synthetic route is a crucial consideration. The following table provides a cost comparison of this compound and its potential alternatives. Prices are based on currently available catalog listings and may vary between suppliers and based on purity.
| Compound | Structure | CAS Number | Price (USD/g) | Supplier Example |
| This compound | 206559-43-5 | ~$11.00 | Oakwood Chemical | |
| 2,4-Dibromo-m-xylene | 608-23-1 | ~$5.00 | Sigma-Aldrich | |
| 1-Bromo-3,5-diiodobenzene | 149428-64-8 | ~$25.00 | BLD Pharm | |
| 1-Bromo-3-iodobenzene | 591-18-4 | ~$8.00 | Sigma-Aldrich |
Performance Comparison in Cross-Coupling Reactions
Direct experimental data for this compound in Suzuki and Sonogashira reactions is limited. Therefore, the following tables present expected performance based on the known reactivity of aryl halides and experimental data from analogous compounds.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The higher reactivity of the C-I bond in this compound is expected to allow for selective mono-arylation at lower temperatures and shorter reaction times compared to the C-Br bond.
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reaction Time | Reference |
| This compound (predicted) | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80°C | High (at Iodine) | 2-6 h | General Knowledge |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄, TlOH | Toluene, 25°C | Good (at C2) | Not specified | [1] |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | Dioxane/H₂O, 90°C | Moderate to Good | Not specified | [2] |
| Iodobenzene | Phenylboronic acid | PdNPs | H₂O, 60°C | >95% | 24 h | [3] |
Sonogashira Coupling: A Comparative Overview
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the C-I bond of this compound is expected to react preferentially.
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reaction Time | Reference |
| This compound (predicted) | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 65°C | High (at Iodine) | 2-4 h | General Knowledge |
| 5-Bromoindole | Phenylacetylene | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane/H₂O, 100°C | 85% | 18 h | [4] |
| 1-Bromo-4-iodylbenzene | Terminal Alkyne | Pd catalyst | Various | Moderate | Not specified | [5] |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, [TBP][4EtOV] | 80°C | 85% | Not specified | [3] |
Experimental Protocols
The following are generalized protocols for the selective mono-functionalization of this compound based on standard procedures for similar substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80°C and stir for 2-6 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the Iodine Position
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous THF or DMF (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 65°C and stir for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and partition between an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Strategy
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Sequential cross-coupling workflow using this compound.
Caption: General reactivity trend of carbon-halogen bonds in cross-coupling.
Conclusion: A Strategic Choice for Convergent Synthesis
This compound presents a compelling option for synthetic chemists engaged in the construction of complex aromatic molecules. Its key advantage is the potential for selective, sequential functionalization, which can streamline synthetic routes and improve overall efficiency.
Cost-Benefit Analysis:
-
Cost: While moderately more expensive than some dibromo- or diiodo- alternatives on a per-gram basis, the true cost-effectiveness of this compound emerges in the context of a multi-step synthesis. The ability to perform two distinct coupling reactions on the same molecule can eliminate the need for separate starting materials and protection-deprotection steps, potentially leading to significant savings in time, labor, and overall material consumption.
-
Benefits: The primary benefit is the synthetic flexibility offered by the differential reactivity of the C-I and C-Br bonds. This allows for the controlled and predictable synthesis of unsymmetrical products, which is often challenging to achieve with substrates containing identical halogen atoms. The milder conditions required for the initial coupling at the iodine position can also improve the tolerance of sensitive functional groups within the coupling partners.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Spectroscopic Comparison of 5-Bromo-2-iodo-m-xylene and Its Derivatives: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of 5-Bromo-2-iodo-m-xylene and its related compounds is presented, offering valuable data for researchers, scientists, and professionals in drug development. This guide provides a comparative summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and visual aids to facilitate understanding of the structure-spectra relationships.
Introduction
This compound, with the IUPAC name 5-bromo-2-iodo-1,3-dimethylbenzene, is a halogenated aromatic compound. Its chemical formula is C₈H₈BrI, and it has a molecular weight of 310.96 g/mol . The unique substitution pattern of the benzene ring gives rise to distinct spectroscopic signatures, which are essential for its identification and characterization in various chemical processes. This guide provides a comparative analysis of its spectroscopic properties alongside its synthetic precursor, 4-bromo-2,6-dimethylaniline, and a related derivative, 2-iodo-m-xylene.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data obtained for this compound and its derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Aromatic H: ~7.3 (s, 1H), ~7.1 (s, 1H)Methyl H: ~2.4 (s, 6H) | Aromatic C: ~142, ~139, ~132, ~129, ~100Methyl C: ~24 | Aromatic C-H stretch: ~3050C-C in-ring stretch: ~1580, ~1450C-H bend: ~870C-Br stretch: ~680C-I stretch: ~550 | [M]⁺: 310/312Fragments: [M-I]⁺, [M-Br]⁺, [M-CH₃]⁺ |
| 4-Bromo-2,6-dimethylaniline | Aromatic H: 7.04 (s, 2H)NH₂: 3.53 (s, 2H)Methyl H: 2.12 (s, 6H)[1] | Aromatic C: ~144, ~130, ~120, ~118Methyl C: ~17 | N-H stretch: ~3400, ~3300Aromatic C-H stretch: ~3020C-C in-ring stretch: ~1600, ~1470C-N stretch: ~1280C-Br stretch: ~650 | [M]⁺: 199/201Fragments: [M-Br]⁺, [M-CH₃]⁺ |
| 2-Iodo-m-xylene | Aromatic H: ~7.2-6.9 (m, 3H)Methyl H: ~2.4 (s, 6H) | Aromatic C: ~143, ~130, ~128, ~127Methyl C: ~25 | Aromatic C-H stretch: ~3040C-C in-ring stretch: ~1570, ~1460C-H bend: ~770C-I stretch: ~560 | [M]⁺: 232Fragments: [M-I]⁺, [M-CH₃]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the solid compound (or an equivalent volume for liquids) in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
Number of scans: 16 to 64, depending on sample concentration.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is employed.
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are recorded on a standard FTIR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory for solid samples.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring complete coverage. For liquid samples, a single drop is sufficient.
-
Spectrum Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is performed using a standard gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, with an injection volume of 1 µL. The injector temperature is typically set to 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and a final hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu is typically scanned.
-
-
Data Analysis: The resulting chromatogram shows the separation of compounds over time, and the mass spectrum for each peak provides information about the molecular weight and fragmentation pattern of the analyte.
Visualization of Relationships and Workflows
References
Safety Operating Guide
Proper Disposal of 5-Bromo-2-iodo-M-xylene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the handling and disposal of 5-Bromo-2-iodo-M-xylene, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is imperative to consult the substance's Safety Data Sheet (SDS) and be fully aware of its potential hazards. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[3]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, particularly if there is a risk of generating vapors or aerosols.
-
Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. The following is a general procedural guide; however, always consult with your institution's Environmental Health and Safety (EHS) office for specific protocols.[4]
-
Waste Identification and Segregation:
-
Determine if the this compound waste is classified as hazardous. This determination should be based on its characteristics and any relevant regulations.[4]
-
Segregate the waste from other chemical streams to prevent inadvertent reactions. Halogenated organic compounds should typically be collected in a designated, separate waste container.
-
-
Containerization:
-
Use a compatible, properly labeled waste container. The container should be in good condition, with a secure, tight-fitting lid.
-
The label should clearly identify the contents as "Hazardous Waste," list "this compound," and include any other components of the waste stream. The accumulation start date should also be clearly marked.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
Ensure the storage area is well-ventilated and away from sources of ignition, as the compound may be combustible.[1]
-
-
Disposal Request:
-
Once the container is full or the accumulation time limit is approaching, arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
Accidental Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.[4]
-
Control Ignition Sources: Remove any potential sources of ignition from the vicinity.[4]
-
Containment and Cleanup:
-
For liquid spills, absorb the material with an inert, non-combustible absorbent, such as vermiculite, sand, or a universal binder.[4]
-
Carefully collect the absorbed material and any contaminated items (e.g., gloves, paper towels) using spark-proof tools.
-
-
Package for Disposal: Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.[4]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent or detergent.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₈H₈BrI |
| Molecular Weight | 310.96 g/mol |
| CAS Number | 206559-43-5 |
| Appearance | Not specified (Likely a liquid or solid) |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Essential Safety and Operational Guide for 5-Bromo-2-iodo-M-xylene
Disclaimer: This document provides essential safety and logistical information for handling 5-Bromo-2-iodo-M-xylene based on its known hazards and general best practices for halogenated aromatic compounds. This guide is intended for researchers, scientists, and drug development professionals. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical and adhere to your institution's safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on available safety data, it is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1] Proper use of Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, or Viton®), chemically resistant lab coat or apron, and closed-toe shoes | Prevents skin contact, which can lead to irritation. It is crucial to select gloves with appropriate breakthrough times for halogenated aromatic compounds.[2] |
| Respiratory | Work in a certified chemical fume hood | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2][3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical when handling this compound to ensure a safe laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
